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  • Product: 3,3-Dimethylhexanedioic acid
  • CAS: 16838-81-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3-Dimethylhexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3,3-dimethylhexanedioic acid. By delving into the theoretical prediction of chemical shifts and coupling constants, alongside practical considerations for sample preparation and data acquisition, this document serves as a robust resource for researchers in organic chemistry, medicinal chemistry, and drug development. The principles and methodologies discussed herein are foundational for the unambiguous characterization of molecular structures, a critical step in any chemical research and development pipeline.

Introduction: The Structural Significance of 3,3-Dimethylhexanedioic Acid

3,3-Dimethylhexanedioic acid, a dicarboxylic acid with the molecular formula C8H14O4, presents an interesting case for NMR analysis due to its specific substitution pattern.[1] The presence of a quaternary carbon and gem-dimethyl groups, along with two carboxylic acid moieties, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. A thorough understanding of these spectra is paramount for confirming the compound's identity, assessing its purity, and studying its chemical behavior in various environments. In drug development, for instance, precise structural confirmation is a non-negotiable regulatory requirement, and NMR is the gold standard for this purpose.

The power of NMR spectroscopy lies in its ability to provide detailed information about the chemical environment of each nucleus in a molecule.[2] For ¹H NMR, this includes the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity through spin-spin coupling), and the relative number of protons in each environment (integration). Similarly, ¹³C NMR reveals the number of unique carbon environments and their chemical nature.[3][4]

This guide will first predict the ¹H and ¹³C NMR spectra of 3,3-dimethylhexanedioic acid based on established principles of chemical shifts and structural analysis. Subsequently, it will provide a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Molecular Structure of 3,3-Dimethylhexanedioic Acid

To logically predict the NMR spectra, a clear understanding of the molecule's structure and symmetry is essential.

Caption: Molecular structure of 3,3-dimethylhexanedioic acid with atom numbering.

Predicted ¹H NMR Spectrum of 3,3-Dimethylhexanedioic Acid

Based on the structure, we can predict the key features of the ¹H NMR spectrum. The molecule has a plane of symmetry passing through the C3 carbon and its methyl groups, but the two halves of the main chain are not equivalent.

Predicted ¹H NMR Chemical Shifts and Multiplicities
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH9 - 12Singlet (broad)2HThe acidic protons of carboxylic acids are highly deshielded and appear far downfield.[5] Their chemical shift can be concentration and solvent dependent.
H2~2.24Singlet2HThese protons are on a carbon (C2) alpha to a carbonyl group and adjacent to a quaternary carbon. The deshielding effect of the carbonyl group places them in this region. With no adjacent protons, the signal will be a singlet.
H4~1.7Triplet2HThese protons are on a carbon (C4) adjacent to a methylene group (C5). They will be split into a triplet by the two H5 protons.
H5~2.3Triplet2HThese protons are on a carbon (C5) alpha to a carbonyl group and adjacent to a methylene group (C4). The deshielding effect of the carbonyl is significant. They will be split into a triplet by the two H4 protons.
-CH₃~1.1Singlet6HThe two methyl groups are chemically equivalent and attached to a quaternary carbon. They are relatively shielded and will appear as a singlet.

Note: The exact chemical shifts can vary depending on the solvent used.[6] For dicarboxylic acids, aprotic polar solvents like DMSO-d₆ are often preferred to observe the acidic proton signals, which might exchange with protic solvents like D₂O or CD₃OD.[6]

Predicted ¹³C NMR Spectrum of 3,3-Dimethylhexanedioic Acid

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's structure, we expect to see six distinct carbon signals.[3]

Predicted ¹³C NMR Chemical Shifts
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 & C6 (COOH)170 - 185The carbonyl carbons of carboxylic acids are highly deshielded and appear in this characteristic downfield region.[5]
C3 (Quaternary C)35 - 45The quaternary carbon atom is relatively shielded compared to the carbons closer to the electron-withdrawing carboxylic acid groups.
C240 - 50This methylene carbon is alpha to a carbonyl group, resulting in a downfield shift.
C530 - 40This methylene carbon is also alpha to a carbonyl group. Its chemical shift will be similar to C2, but potentially slightly different due to the different substitution at the beta position.
C425 - 35This methylene carbon is further from the electron-withdrawing groups and is therefore more shielded.
C7 & C8 (-CH₃)20 - 30The two equivalent methyl carbons are the most shielded carbons in the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[7][8]

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The sample should be a homogeneous solution, free from any particulate matter.[8]

Materials:

  • 3,3-Dimethylhexanedioic acid (5-25 mg for ¹H NMR, higher for ¹³C NMR)[9]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O), 0.6-0.7 mL[8]

  • High-quality 5 mm NMR tube[10]

  • Pasteur pipette and glass wool for filtration

  • Vortex mixer or sonicator

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of 3,3-dimethylhexanedioic acid directly into a clean, dry vial. For ¹³C NMR, a higher concentration is generally required to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] The choice of solvent is critical; for observing the carboxylic acid protons, an aprotic solvent like DMSO-d₆ is recommended.[6]

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. A homogeneous solution is essential for acquiring sharp NMR signals.[8]

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

  • Sample Depth: Ensure the final sample height in the NMR tube is approximately 4-5 cm (around 0.55-0.7 mL).[9][10] Incorrect sample depth can lead to difficulties in shimming the magnetic field.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Data Acquisition

The following is a general guide for setting up ¹H and ¹³C NMR experiments. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.[11]

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program Standard single-pulse (e.g., 'zg30')A simple 30° or 90° pulse is sufficient for a standard 1D ¹H spectrum.
Spectral Width (SW) 12-16 ppmThis range is adequate to cover the expected chemical shifts for most organic molecules, including the downfield carboxylic acid protons.
Acquisition Time (AQ) 2-4 secondsA longer acquisition time provides better digital resolution, which is important for resolving fine coupling patterns.[11][12]
Relaxation Delay (D1) 1-5 secondsThis delay allows for the relaxation of the nuclei back to their equilibrium state before the next scan, ensuring accurate integration.
Number of Scans (NS) 8-16For a moderately concentrated sample, this number of scans should provide a good signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[12]
Receiver Gain (RG) Auto-adjustThe receiver gain should be set to maximize the signal without causing ADC overflow.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program Proton-decoupled (e.g., 'zgpg30')Proton decoupling simplifies the spectrum to single lines for each carbon and enhances the signal via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW) 200-240 ppmThis wide spectral width is necessary to encompass the full range of ¹³C chemical shifts.
Acquisition Time (AQ) 1-2 secondsA sufficient acquisition time is needed for good digital resolution.
Relaxation Delay (D1) 2-5 secondsA longer delay is often necessary for quaternary carbons, which have longer relaxation times.
Number of Scans (NS) 128 to 1024 (or more)Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[9]
Receiver Gain (RG) Auto-adjustSimilar to ¹H NMR, the receiver gain should be optimized automatically.
Workflow for NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of 3,3-dimethylhexanedioic acid. By combining theoretical predictions with practical, field-tested protocols, this document equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently acquire and interpret the NMR data for this compound and other structurally related molecules. The principles of spectral interpretation and the methodologies for data acquisition outlined herein are fundamental to the broader practice of chemical analysis and are essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Google Cloud.
  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (2020, July 30). Anasazi Instruments.
  • Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research. (2024, December 9). Mestrelab Research.
  • Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Revisely.
  • Estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. (n.d.). ResearchGate.
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation.
  • A general 13C NMR spectrum predictor using data mining techniques - PubMed. (n.d.). PubMed.
  • NMR sample preparation guidelines. (n.d.). I-NMR.
  • Simulate and predict NMR spectra. (n.d.). NMR-Cloud.
  • NMR acquisition parameters and qNMR - Nanalysis. (2021, June 24). Nanalysis.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (n.d.). University of Minnesota Twin Cities.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts.
  • Sample Preparation & NMR Tubes | Chemical Research Support. (n.d.). Weizmann Institute of Science.
  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 29). YouTube.
  • Technical Support Center: NMR Spectroscopy of 2-oxo-2H-pyran-4,6-dicarboxylic acid - Benchchem. (n.d.). Benchchem.

Sources

Exploratory

thermodynamic stability and melting point of 3,3-dimethylhexanedioic acid

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 3,3-Dimethylhexanedioic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 3,3-Dimethylhexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from foundational thermodynamic principles, analysis of analogous structures, and established analytical methodologies. It offers researchers a robust theoretical framework to understand and predict the physicochemical behavior of 3,3-dimethylhexanedioic acid, details a definitive protocol for its empirical melting point determination, and explores computational approaches for property prediction.

Introduction: The Significance of Physicochemical Properties

3,3-Dimethylhexanedioic acid (C₈H₁₄O₄) is a substituted dicarboxylic acid.[1] For professionals in pharmaceutical development and materials science, understanding the fundamental physicochemical properties of such molecules is paramount. Thermodynamic stability dictates a compound's shelf-life, degradation pathways, and potential for polymorphism, while the melting point is a critical indicator of purity, lattice energy, and crystal packing efficiency. These parameters are foundational for formulation design, quality control, and predicting a substance's behavior in various processing conditions.

The unique feature of this molecule is the gem-dimethyl group at the C-3 position. This structural element introduces significant steric and electronic effects that differentiate its properties from its linear isomer, adipic acid (hexanedioic acid), a high-production-volume chemical widely used in the polymer industry.[2] This guide will dissect the influence of this substitution on the molecule's stability and melting characteristics.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a crystalline organic molecule is a function of both intramolecular and intermolecular forces. The crystal lattice represents the lowest energy arrangement, maximizing favorable intermolecular interactions.

Intermolecular Forces: The Bedrock of Crystal Stability

For dicarboxylic acids, the primary intermolecular forces are:

  • Hydrogen Bonding: The carboxylic acid moieties are potent hydrogen bond donors and acceptors. They typically form strong, dimeric hydrogen-bonded motifs, which then extend into infinite chains or sheets, creating a highly stable supramolecular structure.[3] This is the dominant cohesive force in the crystal lattice.

  • Van der Waals Forces: The aliphatic backbone contributes to crystal stability through weaker, but cumulative, van der Waals interactions.

Intramolecular Effects: The Influence of the Gem-Dimethyl Group

The gem-dimethyl group at the C-3 position introduces two key intramolecular effects:

  • Steric Hindrance: The bulky methyl groups can restrict the conformational freedom of the hexanedioic acid backbone. Unlike the flexible all-trans conformation often seen in linear dicarboxylic acids, the dimethyl substitution may force the molecule into a more twisted or contorted shape.[3]

  • Disruption of Crystal Packing: This altered conformation can significantly interfere with the efficiency of crystal lattice packing. The "knobby" nature of the substituted backbone may prevent the close approach of adjacent molecules, potentially weakening the overall van der Waals interactions compared to a linear analogue like adipic acid. This disruption is a critical factor in predicting the melting point.

The interplay between strong, directional hydrogen bonding and the disruptive steric effect of the dimethyl groups dictates the overall lattice energy and, consequently, the thermodynamic stability of the crystal.

Melting Point Analysis: A Window into Lattice Energy

The melting point (Tₘ) is the temperature at which a solid transitions to a liquid, representing the point where the thermal energy of the molecules overcomes the cohesive forces of the crystal lattice. A higher melting point generally corresponds to a more stable crystal lattice.

General Trends in Dicarboxylic Acids

Aliphatic α,ω-dicarboxylic acids exhibit a well-documented "alternation" in their melting points. Acids with an even number of carbon atoms tend to have higher melting points than their odd-numbered neighbors.[3][4] This is attributed to more efficient crystal packing in the even-numbered acids, where the terminal carboxyl groups are on opposite sides of the molecular chain, allowing for more favorable lattice formation.[3]

Predicted vs. Known Melting Points
CompoundStructureNumber of CarbonsMelting Point (°C)Citation
Hexanedioic Acid (Adipic Acid)HOOC-(CH₂)₄-COOH6151-154[2]
(+)-3-Methylhexanedioic AcidHOOC-CH(CH₃)-(CH₂)₃-COOH781-84[5]
3,3-Dimethylhexanedioic Acid HOOC-CH₂-C(CH₃)₂-(CH₂)₂-COOH 8 Not Reported [1]

Analysis:

  • Adipic acid , the parent compound, has a high melting point due to its linear structure and efficient packing.[2]

  • 3-Methylhexanedioic acid , with a single methyl substituent, shows a significantly lower melting point.[5] This is consistent with the principle that substitution disrupts crystal packing, thereby lowering the energy required to break the lattice.

  • For 3,3-dimethylhexanedioic acid , the presence of a second methyl group on the same carbon is expected to cause even greater steric hindrance and disruption of the crystal lattice. Therefore, it is highly probable that its melting point is substantially lower than that of adipic acid and likely lower than that of 3-methylhexanedioic acid.

Experimental Protocol: Melting Point Determination

To obtain a definitive value, the melting point must be determined empirically. The following protocol describes the standard capillary method, which provides high accuracy and is a self-validating system for assessing purity.[6] A pure compound exhibits a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[6][7]

Instrumentation and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Sample of 3,3-dimethylhexanedioic acid (finely powdered)

  • Reference standard with a known melting point in the expected range (optional, for calibration)

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of the 3,3-dimethylhexanedioic acid sample into a clean, dry mortar.

    • Gently grind the sample into a fine, uniform powder with the pestle. This ensures efficient heat transfer.[6]

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • The final packed sample height should be approximately 2-3 mm.

  • Apparatus Setup & Preliminary Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15°C per minute) to perform a quick, approximate determination of the melting point.

    • Record the approximate temperature range.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed.[6]

    • Insert a new, freshly packed capillary tube.

    • Set a slow heating rate of 1-2°C per minute as you approach the expected melting point. This slow rate is critical for thermal equilibrium and an accurate reading.

    • Record T₁: The temperature at which the first droplet of liquid appears.

    • Record T₂: The temperature at which the last solid crystal melts completely.

  • Reporting:

    • The melting point is reported as the range from T₁ to T₂.

    • Repeat the accurate measurement at least twice to ensure consistency. The values should be in close agreement.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Grind Grind Sample to Fine Powder Load Load 2-3 mm into Capillary Tube Grind->Load Pack Pack Sample Tightly Load->Pack Rough Rapid Heating (10-15°C/min) Determine Approximate MP Pack->Rough Cool Cool Apparatus (>15°C below approx. MP) Rough->Cool Accurate Slow Heating (1-2°C/min) Through MP Range Cool->Accurate Record Record T1 (First Liquid) Record T2 (All Liquid) Accurate->Record Report Report Record->Report Report as T1-T2 Range

Caption: Workflow for Melting Point Determination.

Computational Approaches to Property Prediction

In modern drug development and materials science, computational chemistry is a powerful tool for predicting the properties of uncharacterized molecules. Methods like Density Functional Theory (DFT) can provide valuable insights into thermodynamic stability.[8]

Predicting Thermodynamic Stability
  • Methodology: DFT calculations can be used to determine the optimized geometry of the molecule and calculate its Gibbs free energy of formation (ΔGf).[9][10] By comparing the calculated ΔGf of 3,3-dimethylhexanedioic acid with that of its isomers (e.g., adipic acid), a quantitative assessment of their relative thermodynamic stabilities can be made.

  • Significance: A more negative ΔGf indicates greater thermodynamic stability. Such studies can elucidate the destabilizing effect of the steric strain induced by the gem-dimethyl group.

Computational Workflow Diagram

G Input Define Molecular Structure (3,3-Dimethylhexanedioic Acid) Method Select Computational Method (e.g., DFT with B3LYP functional) Input->Method GeoOpt Geometry Optimization (Find lowest energy conformation) Method->GeoOpt Freq Frequency Calculation (Confirm true minimum & obtain thermal corrections) GeoOpt->Freq Energy Single Point Energy Calculation (High-accuracy energy value) Freq->Energy Output Calculate Thermodynamic Properties (ΔGf, ΔHf, etc.) Energy->Output

Caption: Computational Workflow for Stability Analysis.

Conclusion

References

  • PubChem. 3,3-Dimethylhexanedioic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Pentanedioic acid, 3,3-dimethyl-, dimethyl ester (CAS 19184-67-9). [Link]

  • Thallapally, P. K., & Nangia, A. (2001). The Melting Point Alternation in α,ω-Alkanedicarboxylic Acids. Crystal Growth & Design, 1(5), 415-422. [Link]

  • University of Alberta. Melting point determination. [Link]

  • University of Colorado Boulder. Determination of the melting point. [Link]

  • University of California, Los Angeles. Experiment 1: Melting-point Determinations. [Link]

  • Varma, S., & Nangia, A. (2000). The Melting Point Alternation in α,ω-Alkanedicarboxylic Acids. Crystal Growth & Design, 1(5), 415-422. [Link]

  • NIST/TRC Web Thermo Tables (WTT). 3,3-dimethylhexanoic acid. [Link]

  • NIST Chemistry WebBook. Hexanedioic acid, 3-methyl-, dimethyl ester. [Link]

  • O'boyle, N. M., et al. (2011). Computational modeling of the mobility, stability, and Al positioning ability of cyclic cationic organic structure-directing agents in AEI zeolite. Journal of the American Chemical Society, 133(41), 16349-16361. [Link]

  • Chemicalize. HEXANEDIOIC ACID. [Link]

  • Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry, 10(3), 45-53. [Link]

  • PubChem. (3S)-3-methylhexanedioic acid. National Center for Biotechnology Information. [Link]

  • Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. ResearchGate. [Link]

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Foundational

A Technical Guide to the Computational Modeling and Electron Density of 3,3-Dimethylhexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth technical framework for the computational modeling and electron density analysis of 3,3-dimethylhexanedioic acid. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical framework for the computational modeling and electron density analysis of 3,3-dimethylhexanedioic acid. As a molecule with potential applications in polymer synthesis and as a precursor for pharmaceuticals, a detailed understanding of its electronic structure is paramount.[1] This document outlines the theoretical underpinnings, a validated computational workflow, and the interpretation of key electronic properties. It is designed to serve as a practical resource for researchers aiming to leverage computational chemistry for molecular design and analysis.

Introduction: The Rationale for Computational Scrutiny

3,3-Dimethylhexanedioic acid (C8H14O4) is a dicarboxylic acid whose conformational flexibility and electronic characteristics are influenced by the presence of a gem-dimethyl group.[2] Computational modeling offers a powerful and efficient avenue to explore its molecular properties, which are otherwise challenging to probe experimentally. The primary focus of this guide is the elucidation of the molecule's electron density, which governs its reactivity, intermolecular interactions, and ultimately, its utility in various applications.[3][4]

Foundational Principles: Density Functional Theory

The computational investigation of molecules like 3,3-dimethylhexanedioic acid is robustly supported by Density Functional Theory (DFT).[3][4] DFT posits that the ground-state energy of a molecule can be determined from its electron density.[3][4] This approach provides a favorable balance of accuracy and computational cost for organic molecules.

The B3LYP Functional: A Hybrid Approach

A critical choice in DFT calculations is the exchange-correlation functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[5][6][7] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of predicted properties.[7] However, it's important to note that for certain systems, particularly those with significant non-covalent interactions, dispersion corrections to B3LYP may be necessary for higher accuracy.[7][8]

Basis Sets: The Language of Electrons

The accuracy of a DFT calculation is also heavily dependent on the chosen basis set, which is a set of mathematical functions used to describe the molecular orbitals.

  • Pople-style basis sets , such as 6-31G(d) , are often employed for initial geometry optimizations due to their computational efficiency.[9][10] The "(d)" indicates the inclusion of polarization functions on heavy atoms, which are crucial for describing chemical bonds accurately.[9][10]

  • For more precise energy and electron density calculations, a larger basis set like 6-311+G(d,p) is recommended.[9] The "+" denotes the addition of diffuse functions, which are important for describing the electron density far from the nucleus, and "(d,p)" adds polarization functions to both heavy atoms and hydrogens.[11]

A Validated Computational Workflow

A systematic and reproducible workflow is essential for obtaining reliable computational results. The following protocol outlines the key steps for the analysis of 3,3-dimethylhexanedioic acid.

Figure 1: A streamlined computational workflow for the analysis of 3,3-dimethylhexanedioic acid. This diagram illustrates the sequential steps from initial structure generation to the final analysis of electronic properties.

Protocol Details:
  • Structure Input and Initial Optimization:

    • Action: Generate a 3D structure of 3,3-dimethylhexanedioic acid using molecular modeling software. Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics.

    • Rationale: This provides a reasonable starting geometry for the more computationally demanding DFT calculations, often speeding up convergence.

  • DFT Geometry Optimization:

    • Action: Optimize the molecular geometry using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Rationale: This step locates the minimum energy structure on the potential energy surface, which is crucial as all subsequent properties are calculated from this geometry.

  • Vibrational Frequency Analysis:

    • Action: Perform a frequency calculation at the same level of theory as the geometry optimization.

    • Rationale: This calculation confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energy.

  • Single-Point Energy and Wavefunction Calculation:

    • Action: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)).

    • Rationale: This provides a more accurate electronic energy and a higher-quality wavefunction for subsequent analysis without the computational expense of a full optimization with the larger basis set.

  • Electron Density and Property Analysis:

    • Action: From the results of the single-point calculation, derive and analyze various electronic properties.

    • Rationale: This step provides insights into the molecule's reactivity and intermolecular interaction potential.

Interpreting the Electronic Landscape

The analysis of the calculated electron density provides a wealth of information about the chemical nature of 3,3-dimethylhexanedioic acid.

Molecular Orbitals: HOMO and LUMO
  • Highest Occupied Molecular Orbital (HOMO): The energy and location of the HOMO indicate the molecule's ability to donate electrons. For 3,3-dimethylhexanedioic acid, the HOMO is expected to be localized on the oxygen atoms of the carboxylic acid groups.

  • Lowest Unoccupied Molecular Orbital (LUMO): The energy and location of the LUMO indicate the molecule's ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and electronic stability.

Electron Density and Electrostatic Potential Maps

Visualizing the electron density and electrostatic potential (ESP) provides a qualitative understanding of the molecule's properties.[12][13]

  • Electron Density Surface: This surface represents the volume of space occupied by the molecule's electrons.

  • Electrostatic Potential (ESP) Map: This map is colored to show regions of positive and negative electrostatic potential.[13] For 3,3-dimethylhexanedioic acid, the ESP map will highlight the electron-rich oxygen atoms (negative potential, typically colored red) and the acidic protons (positive potential, typically colored blue).[12][13] This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[12][13][14]

G cluster_0 Key Electron Density Descriptors A Electron Density B Molecular Orbitals (HOMO/LUMO) A->B C Electrostatic Potential (ESP) Map A->C D Reactivity Prediction B->D E Intermolecular Interactions C->E

Figure 2: A logical diagram showing the relationship between calculated electron density and its interpretation in terms of molecular properties and reactivity.

Quantitative Data Summary

The results of the computational analysis can be summarized for clarity and comparison.

PropertyB3LYP/6-31G(d)B3LYP/6-311+G(d,p)
Total Energy (Hartree)Calculated ValueCalculated Value
Dipole Moment (Debye)Calculated ValueCalculated Value
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value

Conclusion and Future Perspectives

This guide has detailed a robust computational approach for the analysis of the electron density and related properties of 3,3-dimethylhexanedioic acid. The insights gained from these methods are crucial for understanding its chemical behavior and for its rational design in various applications. Future work could extend this analysis to include the effects of different solvent environments, the study of reaction mechanisms involving this molecule, and the exploration of its interactions with biological targets.

References

  • UCSB. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • Deep Origin. (2024). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules, 21(9), 1219. Retrieved from [Link]

  • Khavani, M., & Karton, A. (2009). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. The Journal of Physical Chemistry A, 113(14), 3414–3422. Retrieved from [Link]

  • Encyclopedia.pub. (2020). The Molecular Electron Density Theory. Retrieved from [Link]

  • ACS Publications. (2025). Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

  • RSC Publishing. (2015). Molecular dynamic simulation of dicarboxylic acid coated aqueous aerosol: structure and processing of water vapor. Retrieved from [Link]

  • PubMed. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Retrieved from [Link]

  • PMC. (2018). Advances in bio-based production of dicarboxylic acids longer than C4. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions | Request PDF. Retrieved from [Link]

  • ACS Publications. (2010). Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2019). Is 631g basis set accurate enough?. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylhexanedioic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2007). B3LYP augmented with an empirical dispersion term (B3LYP-D) as applied to molecular crystals*. Retrieved from [Link]

  • Books - The Royal Society of Chemistry. (2018). CHAPTER 5: Experimental Charge Density Analysis in Organic Solids. Retrieved from [Link]

  • CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

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  • ACS Publications. (2009). Evaluation of B3LYP, X3LYP, and M06-Class Density Functionals for Predicting the Binding Energies of Neutral, Protonated, and Deprotonated Water Clusters. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). density functional theory - What does B3LYP do well? What does it do badly?. Retrieved from [Link]

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  • A. Truong's blog. (2017). B3LYP functional*. Retrieved from [Link]

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Exploratory

Biosynthesis Pathways and Natural Occurrence of 3,3-Dimethylhexanedioic Acid: A Synthetic Biology Perspective

Executive Summary The transition from petrochemical-derived polymers to bio-based alternatives has driven intense research into the biological production of aliphatic dicarboxylic acids. 3,3-dimethylhexanedioic acid (com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from petrochemical-derived polymers to bio-based alternatives has driven intense research into the biological production of aliphatic dicarboxylic acids. 3,3-dimethylhexanedioic acid (commonly known as 3,3-dimethyladipic acid) is a highly valued building block utilized in the synthesis of high-heat polycarbonates[1], advanced polyesters, and pharmaceutical intermediates such as sepiapterin reductase inhibitors[2].

This technical guide provides an in-depth analysis of the chemical ontology of 3,3-dimethylhexanedioic acid, addresses the paradox of its "natural occurrence," and details the state-of-the-art engineered biosynthesis pathways required to produce this sterically hindered, branched diacid using synthetic biology.

Chemical Ontology and the "Natural Occurrence" Paradox

From a strict biochemical standpoint, 3,3-dimethylhexanedioic acid does not occur naturally [3]. While biological systems are highly adept at synthesizing linear dicarboxylic acids (e.g., succinic, glutaric, and adipic acids) via the tricarboxylic acid (TCA) cycle, and specific methyl-branched variants via terpene or polyketide synthases, the unique gem-dimethyl architecture at the C3 position of a six-carbon diacid is not a known metabolite in any wild-type organism[4].

Traditionally, 3,3-dimethylhexanedioic acid is a purely synthetic entity. It is manufactured via the aggressive chemical oxidation of 4,4-dimethylcyclohexanone or 3,3-dimethylcyclohexanone using strong oxidants such as potassium permanganate (KMnO₄) or chromic acid under highly controlled, non-biological conditions[2],[3].

Because it lacks a natural ecological niche, producing 3,3-dimethylhexanedioic acid biologically requires de novo pathway engineering. Researchers must leverage the substrate promiscuity of existing enzymes to force biological systems to accept sterically bulky, non-native substrates[4].

Engineered Biosynthesis Pathways

To bridge the gap between petrochemical synthesis and biomanufacturing, two primary engineered pathways are currently being adapted for the production of branched adipic acid analogs.

The Promiscuous CatA/MAR Cleavage Pathway

The most promising route for generating branched adipic acids utilizes the degradation pathway of lignin-derived aromatic compounds[4].

  • Ring Cleavage: Catechol 1,2-dioxygenase (CatA) is used to catalyze the intradiol cleavage of substituted catechols (e.g., dimethylcatechols) into branched muconic acids.

  • Double Bond Reduction: Muconic acid reductase (MAR), an enoate reductase, is then employed to reduce the diene system.

Mechanistic Causality: MAR exhibits significant substrate promiscuity. However, steric hindrance plays a critical role. While MAR can fully reduce 2-methylmuconic acid to 2-methyladipic acid, the presence of substituents at the 3-position (as required for 3,3-dimethyladipic acid) often restricts MAR to reducing only one double bond, stalling the reaction at the hexenedioic acid intermediate[4]. Directed evolution of the MAR active site is currently the primary strategy to overcome this steric clash and achieve full reduction to 3,3-dimethylhexanedioic acid.

Pathway cluster_0 Engineered CatA/MAR Pathway for Branched Adipic Acids Substrate Branched Catechol (Precursor) CatA Catechol 1,2-dioxygenase (Ring Cleavage) Substrate->CatA Intermediate Branched Muconic Acid (cis,trans-isomer) CatA->Intermediate MAR Muconic Acid Reductase (Double Bond Reduction) Intermediate->MAR Product Branched Adipic Acid (e.g., 3,3-dimethyladipic acid) MAR->Product

Fig 1: Engineered CatA/MAR enzymatic pathway for the bioproduction of branched adipic acids.

The Reverse β-Oxidation Shunt

An alternative approach involves the reverse β-oxidation pathway, which has been successfully engineered in Corynebacterium glutamicum and Escherichia coli to produce linear adipic acid from acetyl-CoA and succinyl-CoA[5],[6]. Mechanistic Causality: By operating in reverse, this pathway bypasses the decarboxylation steps of the oxidative TCA cycle, preserving carbon efficiency[6]. To synthesize 3,3-dimethylhexanedioic acid via this route, the thiolases and enoyl-CoA reductases must be engineered to accept highly branched CoA thioesters (e.g., dimethyl-succinyl-CoA), representing a frontier in synthetic metabolic engineering.

Quantitative Data: Enzyme Promiscuity and Yields

The viability of the CatA/MAR pathway depends entirely on the ability of MAR to process sterically hindered substrates. The table below summarizes the conversion efficiencies based on recent whole-cell bioconversion studies[4].

SubstrateIntermediate GeneratedFinal Reduced ProductRelative Conversion Efficiency
Catechol (Unbranched)cis,cis-Muconic AcidAdipic Acid100% (Baseline)
3-Methylcatechol2-Methylmuconic Acid2-Methyladipic Acid>95%
4-Methylcatechol3-Methylmuconic Acid3-Methylhex-2-enedioic Acid*~40%
Dimethylcatechol analogsDimethylmuconic Acid3,3-Dimethyladipic Acid<10% (Requires MAR evolution)

*Note: Substituents at the 3-position induce steric clashes in the wild-type MAR active site, resulting in incomplete reduction (halting at the alkene stage)[4].

Self-Validating Experimental Protocol: Bioproduction Workflow

To empirically evaluate the biosynthesis of branched adipic acids using the CatA/MAR system, the following self-validating protocol is designed for E. coli whole-cell bioconversion.

Step 1: Strain Construction and Validation
  • Clone the catA (from Acinetobacter baylyi) and mar (from Bacillus coagulans) genes into a dual-promoter expression vector (e.g., pETDuet-1).

  • Transform into E. coli BL21(DE3).

  • Self-Validation: Confirm protein expression via SDS-PAGE. The presence of distinct bands at ~35 kDa (CatA) and ~40 kDa (MAR) validates successful translation before proceeding to bioconversion.

Step 2: Whole-Cell Bioconversion
  • Cultivate the engineered E. coli in M9 minimal medium supplemented with 2% glucose at 37°C until OD₆₀₀ reaches 0.6.

  • Induce expression with 0.5 mM IPTG and lower the temperature to 30°C for 4 hours.

  • Harvest cells via centrifugation and resuspend in 50 mM phosphate buffer (pH 7.0).

  • Add 5 mM of the target branched catechol precursor.

  • Causality Check (pH Control): As CatA cleaves the catechol, the generation of muconic acid drops the pH. If the pH falls below 5.0, the intermediate isomerizes from the cis,cis to the cis,trans conformation. Because cells preferentially uptake and process the cis,trans isomer[4], maintaining the pH between 5.5–6.0 using 1M NaOH is critical for optimizing MAR turnover rates.

Step 3: Extraction and LC-MS/MS Quantification
  • After 24 hours, terminate the reaction by acidifying the broth to pH 2.0 with 6M HCl.

  • Self-Validation: Acidification ensures the dicarboxylic acids are fully protonated, allowing for near-quantitative extraction into an equal volume of ethyl acetate.

  • Evaporate the organic phase and reconstitute in 50% methanol.

  • Analyze via LC-MS/MS using a C18 column in negative electrospray ionization (ESI-) mode. Monitor for the specific [M-H]⁻ parent ion mass of 3,3-dimethylhexanedioic acid (m/z 173.1).

Workflow Step1 Gene Cloning (catA & mar) Step2 E. coli Cultivation Step1->Step2 Step3 Substrate Feeding & pH Control Step2->Step3 Step4 Whole-Cell Bioconversion Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2: Self-validating experimental workflow for whole-cell bioconversion and quantification.

Conclusion and Future Outlook

While 3,3-dimethylhexanedioic acid remains a strictly synthetic compound in nature, the boundaries of synthetic biology are rapidly expanding to accommodate its biological production. By leveraging the inherent promiscuity of enzymes like Muconic Acid Reductase (MAR) and applying directed evolution to expand active-site volumes, researchers are paving the way for the sustainable, bio-based manufacturing of highly branched, high-performance polymer precursors.

References

  • Kruyer, N. S., et al. (2020). Fully biological production of adipic acid analogs from branched catechols. Scientific Reports, 10, 13367. URL: [Link]

  • Zhao, et al. (2020). Exploring functionality of the reverse β-oxidation pathway in Corynebacterium glutamicum for production of adipic acid. AMB Express, 10, 118. URL: [Link]

  • SABIC Global Technologies BV (2016).High heat polycarbonate compositions. Chinese Patent CN106255722A.
  • Vertex Pharmaceuticals Inc. (2018).Heteroaryl derivatives as sepiapterin reductase inhibitors. European Patent EP3356345A1.
  • Zhao, et al. (2021). Engineering the Reductive TCA Pathway to Dynamically Regulate the Biosynthesis of Adipic Acid in Escherichia coli. ACS Synthetic Biology, 10(3), 521-530. URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3,3-Dimethylhexanedioic Acid: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,3-dimethylhexanedioic acid, a dicarboxylic acid with potential applications in polymer chemistry and as a building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,3-dimethylhexanedioic acid, a dicarboxylic acid with potential applications in polymer chemistry and as a building block in the synthesis of novel pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction

3,3-Dimethylhexanedioic acid, also known as 3,3-dimethyladipic acid, is a C8 dicarboxylic acid. Its structure, featuring a gem-dimethyl group on the carbon atom beta to one of the carboxylic acids, imparts unique conformational properties that can be exploited in the design of new materials and molecules. The synthesis of this compound is not as widely documented as that of its parent compound, adipic acid, a crucial monomer in the production of nylon. This protocol outlines a robust two-step synthesis commencing from the readily available starting material, dimedone (5,5-dimethylcyclohexane-1,3-dione).

The synthetic strategy involves:

  • The selective reduction of one of the carbonyl groups of dimedone to yield the intermediate, 3,3-dimethylcyclohexanone.

  • The oxidative cleavage of the cyclic ketone ring of 3,3-dimethylcyclohexanone using nitric acid to form the target dicarboxylic acid.

This approach is based on well-established principles of organic synthesis, including catalytic hydrogenation and oxidative ring-opening reactions of cyclic ketones.

Overall Synthetic Workflow

The overall process can be visualized as a two-stage synthesis followed by purification.

SynthesisWorkflow Dimedone Dimedone Precursor 3,3-Dimethylcyclohexanone Dimedone->Precursor Step 1: Catalytic Hydrogenation Target 3,3-Dimethylhexanedioic Acid Precursor->Target Step 2: Oxidative Ring Cleavage Purified Purified Product Target->Purified Step 3: Purification (Recrystallization)

Caption: Two-step synthesis of 3,3-dimethylhexanedioic acid.

Part 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

Principle: The first step involves the selective hydrogenation of one of the carbonyl groups of dimedone. This is achieved through catalytic hydrogenation, a green and efficient method that utilizes hydrogen gas and a solid catalyst, typically palladium on carbon (Pd/C).[1] The reaction is performed in a polar solvent, and the presence of an acidic catalyst can enhance the reaction rate and selectivity.[2][3]

Materials and Equipment:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Isopropanol)

  • Hydrogen gas supply

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Filter funnel and filter paper (e.g., Celite)

  • Rotary evaporator

Protocol:

  • Reactor Setup: In a suitable autoclave or Parr hydrogenator vessel, combine dimedone (e.g., 35.0 g, 0.25 mol) and methanol (e.g., 80 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 3.75 g) to the reaction mixture.

  • Hydrogenation: Seal the reactor and flush it three times with nitrogen gas, followed by three flushes with hydrogen gas. Pressurize the reactor with hydrogen gas to approximately 2 bar (29 psi).

  • Reaction Conditions: Heat the reaction mixture to 85°C with vigorous stirring. Maintain the hydrogen pressure and temperature for 8-12 hours, or until hydrogen uptake ceases.[2][4]

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, flush the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting oil is crude 3,3-dimethylcyclohexanone, which is often of sufficient purity for the next step.[1] A typical yield is in the range of 95-98%.[4]

Part 2: Oxidative Cleavage of 3,3-Dimethylcyclohexanone

Principle: This step employs nitric acid as a strong oxidizing agent to cleave the C-C bond of the cyclohexanone ring adjacent to the carbonyl group. The reaction proceeds via the formation of an enol intermediate, which is then attacked by the oxidizing species. The gem-dimethyl group at the 3-position directs the enolization away from it, leading to the cleavage of the C1-C2 or C1-C6 bond, both of which result in the formation of 3,3-dimethylhexanedioic acid. The use of nitric acid for the oxidation of cyclic ketones to dicarboxylic acids is a well-established industrial process.[5][6][7]

Materials and Equipment:

  • 3,3-Dimethylcyclohexanone (from Part 1)

  • Concentrated Nitric Acid (60-70%)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Deionized water

Protocol:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place concentrated nitric acid (e.g., 150 mL). It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of toxic nitrogen oxides.

  • Reactant Addition: Gently heat the nitric acid to approximately 50-60°C with stirring. Slowly add 3,3-dimethylcyclohexanone (e.g., 25.2 g, 0.2 mol) dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature and to prevent an excessive rate of gas evolution.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature for 2-3 hours. The color of the reaction mixture will typically turn reddish-brown due to the formation of nitrogen dioxide.

  • Cooling and Crystallization: After the reaction period, cool the mixture to room temperature and then place it in an ice bath for at least one hour to facilitate the crystallization of the dicarboxylic acid product.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with small portions of ice-cold deionized water to remove residual nitric acid and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Part 3: Purification and Characterization

Principle: The crude 3,3-dimethylhexanedioic acid can be purified by recrystallization from hot water. Dicarboxylic acids generally have higher solubility in hot water than in cold water, which allows for the separation from impurities that are either more soluble or insoluble under these conditions.[8][9][10]

Protocol:

  • Dissolution: Place the crude product in a beaker and add a minimal amount of deionized water. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them thoroughly.

Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Melting Point: Compare the measured melting point with the literature value.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the molecule.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the carboxylic acid O-H and C=O groups.

Quantitative Data Summary:

ParameterValueReference
Molecular FormulaC8H14O4[12]
Molecular Weight174.19 g/mol [12]
AppearanceWhite crystalline solid
Expected Melting Point~101-104 °C

Mechanistic Insights

The oxidative cleavage of 3,3-dimethylcyclohexanone by nitric acid is a complex process. The key steps are believed to be:

Mechanism Ketone 3,3-Dimethylcyclohexanone Enol Enol Intermediate Ketone->Enol Tautomerization (rate-limiting) Cleavage Ring Cleavage Enol->Cleavage Oxidation by HNO3/NOx Diacid 3,3-Dimethylhexanedioic Acid Cleavage->Diacid Further Oxidation

Caption: Simplified mechanism of oxidative ring cleavage.

  • Enolization: The reaction is initiated by the acid-catalyzed tautomerization of the ketone to its enol form. The presence of the gem-dimethyl group at the C3 position sterically hinders the formation of the enol towards that carbon. Therefore, enolization occurs towards the C6 position.

  • Oxidative Attack: The electron-rich double bond of the enol is susceptible to attack by oxidizing species derived from nitric acid, such as the nitrosonium ion (NO+).

  • Ring Cleavage: This initial attack leads to a series of reactions that ultimately result in the cleavage of the C-C bond of the original enol double bond.

  • Further Oxidation: The resulting intermediates are further oxidized to form the two carboxylic acid functional groups.

This mechanistic understanding underscores the importance of the initial enolization step, which is often rate-limiting.

Safety Precautions

  • Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures should be carried out in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

  • Nitrogen Oxides: The reaction of nitric acid with organic compounds generates toxic nitrogen oxides (NOx). The entire procedure must be conducted in an efficient fume hood.

References

  • WO2010043522A1 - Synthesis of green ketone intermediate - Google P
  • Létinois, U., & Bonrath, W. (2009). Selective Reduction of Dimedone. Sustainability, 1(2), 209-214. (URL: [Link])

  • EP2282980B1 - Synthesis of mono-ketones from 1,3-diketones - Google P
  • US9248381B2 - Method of purifying a dicarboxylic acid - Google P
  • EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google P
  • US2716133A - Purification and separation of dicarboxylic acids - Google P
  • WO/2001/021572 PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION - WIPO Patentscope. (URL: [Link])

  • US2286559A - Oxidation of alicyclic ketones - Google P
  • 3,3-Dimethylhexanedioic acid | C8H14O4 | CID 53874426 - PubChem. (URL: [Link])

  • Selective Reduction of Dimedone - ResearchGate. (URL: [Link])

  • Oxidation of cyclic ketones to dicarboxylic acids - ResearchGate. (URL: [Link])

  • Selective reduction of dimedone (1) for the synthesis of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Lisicki, D., Orlińska, B., Martyniuk, T., Dziuba, K., & Bińczak, J. (2023). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. Materials, 16(16), 5722. (URL: [Link])

  • (3S)-3-methylhexanedioic acid | C7H12O4 | CID 6999745 - PubChem. (URL: [Link])

  • Dimedone - Wikipedia. (URL: [Link])

  • Smith, J. R. L., Thomas, C. B., & Whittaker, M. (1993). Oxidation of α-substituted cyclohexanols by nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 2191-2194. (URL: [Link])

  • Cyclohexane is oxidized by HNO_(3) to produce - Allen. (URL: [Link])

  • Chavan, S. A., Srinivas, D., & Ratnasamy, P. (2002). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. Journal of Catalysis, 212(1), 39-47. (URL: [Link])

  • 3,3-Dimethylheptanoic acid | C9H18O2 | CID 522248 - PubChem. (URL: [Link])

  • Oxidation of cyclic ketones to dicarboxylic acids - OUCI. (URL: [Link])

  • Synthesis of 3,3-dimethylcyclohexanone - PrepChem.com. (URL: [Link])

  • Cyclohexanone, 3,3-dimethyl- | C8H14O | CID 76322 - PubChem. (URL: [Link])

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Application

Application Notes and Protocols: 3,3-Dimethylhexanedioic Acid in Polyurethane Synthesis

Executive Summary The development of advanced polyurethane (PU) elastomers for biomedical devices, pharmaceutical depots, and high-performance engineering applications demands materials that balance mechanical robustness...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced polyurethane (PU) elastomers for biomedical devices, pharmaceutical depots, and high-performance engineering applications demands materials that balance mechanical robustness with environmental resilience. Traditional polyester-based polyurethanes offer superior tensile strength and thermal stability compared to their polyether counterparts but suffer from a critical vulnerability: poor hydrolytic stability.

This application note details the utilization of 3,3-dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid) as a functional monomer to synthesize next-generation polyester polyols. By introducing targeted steric hindrance into the polymer backbone, researchers can formulate polyurethanes that maintain the mechanical benefits of polyesters while achieving exceptional resistance to hydrolytic degradation.

Mechanistic Insights: The Causality of 3,3-Dimethyl Substitution

As a Senior Application Scientist, it is crucial to understand why molecular modifications yield macroscopic performance changes. The substitution of standard adipic acid with 3,3-dimethylhexanedioic acid fundamentally alters the thermodynamics and kinetics of the resulting polymer network.

  • Steric Shielding and Hydrolytic Stability: Traditional polyester polyols, such as poly(butylene adipate) (PBA), contain highly exposed ester linkages that are susceptible to nucleophilic attack by water molecules, leading to chain scission[1]. The gem-dimethyl groups at the C3 position of 3,3-dimethylhexanedioic acid create a localized "steric shield." This bulky electron cloud physically impedes water molecules from accessing the adjacent carbonyl carbons, drastically reducing the rate of hydrolysis[2].

  • Disruption of Crystallinity: Standard adipic acid forms highly crystalline polyester polyols due to regular, unimpeded chain packing. The asymmetrical steric bulk of the 3,3-dimethyl substitution disrupts this regular molecular alignment[3]. Consequently, the resulting polyol is highly amorphous. This lowers the glass transition temperature ( Tg​ ) and ensures the polyol remains a manageable liquid at room temperature, which significantly improves processability and imparts superior low-temperature flexibility to the final PU elastomer.

Reaction Pathway and Workflow

The synthesis of a hydrolytically stable polyurethane using 3,3-dimethylhexanedioic acid is a two-stage process: the polycondensation of the custom polyol, followed by the prepolymer-based formulation of the polyurethane elastomer.

PU_Synthesis A 3,3-Dimethylhexanedioic Acid (Monomer) C Esterification & Polycondensation (160-220°C, Vacuum) A->C B 1,4-Butanediol (Diol) B->C D 3,3-Dimethyl-Substituted Polyester Polyol C->D F Prepolymer Formation (80°C, 2h) D->F E Diisocyanate (e.g., MDI, TODI) E->F G NCO-Terminated Prepolymer F->G I Chain Extension & Curing (100°C, 24h) G->I H Chain Extender (e.g., 1,4-BDO) H->I J Hydrolytically Stable Polyurethane Elastomer I->J

Synthesis workflow of hydrolytically stable polyurethane using 3,3-dimethylhexanedioic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the methodology to ensure intermediate quality before proceeding to subsequent, highly sensitive reactions.

Protocol 1: Synthesis of Poly(butylene 3,3-dimethyladipate) Polyol

Objective: Synthesize a hydroxyl-terminated polyester polyol with a target molecular weight ( Mn​ ) of ~2,000 g/mol .

Reagents:

  • 3,3-Dimethylhexanedioic acid (1.0 molar equivalent)

  • 1,4-Butanediol (BDO) (1.15 molar equivalents - excess drives OH termination)

  • Titanium tetrabutoxide (Catalyst, 10-20 ppm)

Step-by-Step Methodology:

  • Esterification Phase: Charge 3,3-dimethylhexanedioic acid and 1,4-BDO into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a Dean-Stark trap connected to a condenser.

  • Purge the system with dry nitrogen for 15 minutes to prevent oxidative degradation.

  • Gradually heat the mixture to 160 °C under continuous stirring. Once water begins to distill off, incrementally raise the temperature to 200 °C over 3 hours.

  • Polycondensation Phase: Once 80% of the theoretical water volume is collected, add the Titanium tetrabutoxide catalyst.

  • Gradually apply a vacuum (ramp down to < 1 mbar) while raising the temperature to 220 °C. The vacuum is critical to remove the condensation byproduct (water) and drive the equilibrium toward high-molecular-weight polymer formation.

  • Self-Validation Checkpoint (Acid Value): After 4 hours under vacuum, sample the mixture and perform a KOH titration.

    • Causality: The reaction is only complete when the acid value is <2.0 mg KOH/g. Unreacted carboxylic acids will react with isocyanates in the next step to form amide linkages and release CO2​ , causing unwanted foaming and weak points in the elastomer. If the value is >2.0 , maintain vacuum and temperature for an additional hour and re-test.

  • Cool the polyol to 80 °C and store under a dry nitrogen blanket.

Protocol 2: Formulation of Polyurethane Elastomer (Prepolymer Method)

Objective: Synthesize a phase-segregated polyurethane elastomer.

Reagents:

  • Synthesized Poly(butylene 3,3-dimethyladipate) Polyol (Dehydrated at 100 °C under vacuum for 2 hours prior to use)

  • 4,4'-Diphenylmethane diisocyanate (MDI) or 3,3'-Dimethyl-4,4'-biphenyl diisocyanate (TODI)[4]

  • 1,4-Butanediol (Chain Extender)

Step-by-Step Methodology:

  • Prepolymer Synthesis: Melt the diisocyanate (e.g., MDI at 50 °C) and charge it into a dry, nitrogen-purged reactor.

  • Slowly add the dehydrated custom polyol to the reactor under vigorous stirring. Maintain the reaction temperature at 80 °C for 2 hours.

  • Self-Validation Checkpoint (NCO Content): Determine the free isocyanate (NCO) content using the di-n-butylamine back-titration method.

    • Causality: Proceed to chain extension only when the measured NCO% matches the theoretical calculated NCO% ( ±0.2% ). A significantly lower NCO% indicates moisture contamination (which consumed isocyanate to form urea), requiring the batch to be discarded or reformulated.

  • Chain Extension: Degas the prepolymer under vacuum for 10 minutes to remove entrained bubbles. Add the 1,4-BDO chain extender at an NCO:OH index of 1.02 to 1.05. Mix vigorously at 500 rpm for 60 seconds.

  • Curing: Pour the reacting mixture into a pre-heated polytetrafluoroethylene (PTFE) mold. Cure in a forced-air oven at 100 °C for 24 hours to ensure complete phase segregation of the hard and soft segments[4].

Quantitative Data Presentation

The structural modifications introduced by 3,3-dimethylhexanedioic acid translate to measurable macroscopic advantages. Table 1 summarizes the comparative performance metrics between standard PBA-based PUs and the modified PB33DMA-based PUs.

Table 1: Comparative Properties of Standard vs. 3,3-Dimethyl-Substituted Polyurethanes

PropertyPoly(butylene adipate) PU (Standard)Poly(butylene 3,3-dimethyladipate) PU
Polyol State at Room Temp Crystalline SolidAmorphous Viscous Liquid
Glass Transition Temp ( Tg​ ) ~ -35 °C~ -50 °C
Optical Clarity Opaque / TranslucentHighly Transparent
Hydrolytic Stability (Tensile Retention) < 40%> 85%
Swelling in Aqueous Media HighMinimal

(Note: Hydrolytic stability measured by % retention of original tensile strength after 14 days of continuous immersion in deionized water at 80 °C).

References

  • Liu, Y., et al. (2026). Cobalt-Catalyzed Selective Cross-Addition of Two Similar Acrylates for the Synthesis of Adipates and Glutarates. Journal of the American Chemical Society. Retrieved April 3, 2026, from[Link]

  • National Institutes of Health (NIH). (2023). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. Retrieved April 3, 2026, from[Link]

  • SciSpace / Mahendra Publications. (2023). Synthesis and Application of Novel Di-functional Polymer Building Blocks based on Cashew Nut Shell Liquid. Retrieved April 3, 2026, from[Link]

  • Wang, Z., et al. (2020). Fabrication of New Thermoplastic Polyurethane Elastomers with High Heat Resistance for 3D Printing Derived from 3,3-Dimethyl-4,4′-diphenyl Diisocyanate. ACS Omega. Retrieved April 3, 2026, from[Link]

Sources

Method

Application Notes and Protocols for the Use of 3,3-Dimethylhexanedioic Acid in Condensation Polymerization

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3,3-dimethylhexanedioic acid as a monomer in condensation polymerizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3,3-dimethylhexanedioic acid as a monomer in condensation polymerization. It details the synthesis of novel polyesters and polyamides, emphasizing the influence of the monomer's unique gem-dimethyl group on polymer properties. This guide offers theoretical insights, practical application notes, and detailed, step-by-step experimental protocols for both melt and interfacial polymerization techniques. Furthermore, it covers essential polymer characterization methods and critical safety considerations.

Introduction: The Potential of 3,3-Dimethylhexanedioic Acid in Polymer Chemistry

3,3-Dimethylhexanedioic acid is an α,ω-dicarboxylic acid distinguished by a gem-dimethyl group on the third carbon of its aliphatic backbone. This structural feature is of significant interest in polymer science as it introduces steric hindrance and restricts rotational freedom within the polymer chain.[1][2] This perturbation of the polymer architecture can lead to materials with unique thermal and mechanical properties, such as increased glass transition temperatures (Tg), enhanced solubility, and reduced crystallinity, making them attractive for a range of specialized applications.

The principles of condensation, or step-growth, polymerization are foundational to the use of monomers like 3,3-dimethylhexanedioic acid. This process involves the reaction between two bifunctional monomers, leading to the formation of a larger structural unit while releasing a small molecule, such as water.[3][4] The iterative nature of this reaction allows for the synthesis of high molecular weight polymers, provided that a high degree of monomer purity and strict stoichiometric balance are maintained.

This guide will explore the synthesis of two major classes of condensation polymers using 3,3-dimethylhexanedioic acid: polyesters, through reaction with diols, and polyamides, through reaction with diamines.

The Influence of the Gem-Dimethyl Group on Polymer Properties

The presence of the gem-dimethyl group on the 3,3-dimethylhexanedioic acid backbone is a key determinant of the final polymer's characteristics. This structural motif imparts several predictable yet impactful changes:

  • Disruption of Chain Packing and Crystallinity : The bulky nature of the gem-dimethyl group hinders the efficient packing of polymer chains, leading to a more amorphous morphology.[2] This can result in polymers with increased transparency and solubility in common organic solvents.

  • Increased Glass Transition Temperature (Tg) : The steric hindrance from the gem-dimethyl substitution restricts the rotational freedom of the polymer backbone.[1] This leads to a less flexible chain and, consequently, a higher glass transition temperature, which can enhance the thermal stability of the resulting material.

  • Enhanced Solubility : The disruption in crystallinity and the introduction of hydrocarbon side groups often lead to improved solubility of the polymer in a wider range of organic solvents, which is advantageous for processing and characterization.

  • Modified Mechanical Properties : The altered chain mobility and intermolecular forces can lead to changes in mechanical properties, such as ductility and yield stress, when compared to their non-substituted linear analogues.[1]

Application Notes: Synthesizing Polymers with 3,3-Dimethylhexanedioic Acid

Synthesis of Polyesters

The reaction of a dicarboxylic acid with a diol produces a polyester, a class of polymers widely used in various industrial and biomedical applications.[4]

Suitable Diol Comonomers: A variety of diols can be employed in condensation polymerization with 3,3-dimethylhexanedioic acid, including:

  • Ethylene glycol

  • 1,3-Propanediol

  • 1,4-Butanediol

  • 1,6-Hexanediol

  • 1,4-Cyclohexanedimethanol

Polymerization Techniques:

  • Melt Polycondensation: This is a solvent-free method ideal for producing high-molecular-weight polyesters. The process is typically biphasic: an initial esterification stage at atmospheric pressure to form oligomers, followed by a polycondensation stage at elevated temperatures and under high vacuum to drive the reaction to completion by removing the water byproduct.[5][6]

  • Solution Polycondensation: This technique involves dissolving the monomers in a high-boiling point, inert solvent. It offers better temperature control and is suitable for laboratory-scale synthesis.[7]

Synthesis of Polyamides

Polyamides are formed from the reaction of a dicarboxylic acid with a diamine and are known for their excellent mechanical strength and thermal stability.[8]

Suitable Diamine Comonomers: Commonly used diamines for polyamide synthesis include:

  • 1,4-Diaminobutane

  • 1,6-Hexamethylenediamine

  • 1,8-Octanediamine

  • m-Xylylenediamine

Polymerization Techniques:

  • Melt Polycondensation: Similar to polyester synthesis, this method can be used for polyamides but often requires higher temperatures. A common approach is to first form a nylon salt from the diacid and diamine, which is then heated to induce polymerization.

  • Interfacial Polycondensation: This is a highly effective, low-temperature method for producing high molecular weight polyamides. It involves the reaction of a diacid chloride (the more reactive derivative of the dicarboxylic acid) in an organic solvent with a diamine in an aqueous phase at the interface of the two immiscible liquids.[9][10][11]

Visualization of Polymerization Schemes and Workflows

.dot

Caption: General reaction scheme for polyester synthesis.

.dot

Caption: General reaction scheme for polyamide synthesis.

.dot

Melt_Polycondensation_Workflow Workflow for Melt Polycondensation Start Charge Reactor with Monomers & Catalyst Stage1 Stage 1: Esterification (Atmospheric Pressure, 180-220°C) Water Removal Start->Stage1 Stage2 Stage 2: Polycondensation (High Vacuum, 220-260°C) Diol Removal Stage1->Stage2 Cooling Cool and Extrude Polymer Stage2->Cooling End Polymer Characterization Cooling->End

Caption: Workflow for melt polycondensation.

.dot

Interfacial_Polymerization_Workflow Workflow for Interfacial Polymerization Start Prepare Two Immiscible Solutions Aqueous Aqueous Phase: Diamine + Base Start->Aqueous Organic Organic Phase: Diacid Chloride Start->Organic Reaction Combine Phases without Stirring Polymer Film Forms at Interface Aqueous->Reaction Organic->Reaction Extraction Continuously Remove Polymer Film Reaction->Extraction Purification Wash and Dry Polymer Extraction->Purification End Polymer Characterization Purification->End

Sources

Application

Application Note: Green Catalytic Oxidation of 3,3-Dimethylcyclohexanone to 3,3-Dimethylhexanedioic Acid

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 3,3-Dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid) is a critical aliphatic dicarboxylic acid utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,3-Dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid) is a critical aliphatic dicarboxylic acid utilized as a building block in the synthesis of sepiapterin reductase inhibitors[1], specialized polyamides, and advanced drug delivery polymers. Traditional synthesis relies on the nitric acid oxidation of 3,3-dimethylcyclohexanol or 3,3-dimethylcyclohexanone, a process plagued by the emission of stoichiometric nitrous oxide (N₂O), a potent greenhouse gas[2].

This application note details a self-validating, environmentally benign protocol for the catalytic oxidation of 3,3-dimethylcyclohexanone using 30% aqueous hydrogen peroxide (H₂O₂), sodium tungstate (Na₂WO₄) as the catalyst, and a phase-transfer catalyst (PTC).

Mechanistic Rationale (E-E-A-T)

Expertise & Causality in Experimental Design The oxidation of the ketone functionality in 3,3-dimethylcyclohexanone proceeds via a Baeyer-Villiger type mechanism[3]. In a purely aqueous system, the organic substrate and the water-soluble tungstate catalyst reside in separate phases, severely limiting the reaction rate.

To overcome this interfacial barrier, a lipophilic phase-transfer catalyst (PTC)—typically Aliquat 336 (trioctylmethylammonium chloride) or an acidic equivalent like[CH₃(n-C₈H₁₇)₃N]HSO₄—is employed. The PTC exchanges ions with the aqueous tungstate, transferring the active dinuclear peroxotungstate complex, [W2​O3​(O2​)4​(H2​O)2​]2− , into the organic phase[4].

Once in the organic phase, the peroxotungstate complex attacks the carbonyl carbon of 3,3-dimethylcyclohexanone. The subsequent C-C bond migration (Baeyer-Villiger rearrangement) yields an intermediate lactone (e.g., 4,4-dimethyl-oxepan-2-one)[3]. Under the strongly oxidative conditions, this lactone undergoes rapid hydrolytic ring cleavage and terminal oxidation to precipitate the target 3,3-dimethylhexanedioic acid. The depleted tungstate is then returned to the aqueous phase for re-oxidation by H₂O₂, closing the catalytic cycle[5].

Workflow Visualization

G A Aqueous Phase (H2O2 + Na2WO4) D Peroxotungstate Complex [W2O3(O2)4(H2O)2]2- A->D Activation by H2O2 B Organic Phase (3,3-Dimethylcyclohexanone) E Baeyer-Villiger Oxidation (Lactone Intermediate) B->E Substrate Attack C Phase Transfer Catalyst (Aliquat 336) C->D Ion Pair Extraction D->E Transfer to Organic Phase F Hydrolytic Ring Cleavage & Terminal Oxidation E->F H2O Addition F->C PTC Recycling G 3,3-Dimethylhexanedioic Acid (Precipitated Product) F->G Crystallization

Caption: Biphasic catalytic cycle for the oxidation of 3,3-dimethylcyclohexanone to the target diacid.

Materials & Reagents

ReagentFunctionEquivalents / Amount
3,3-Dimethylcyclohexanone Substrate1.0 eq (100 mmol)
30% Aqueous H₂O₂ Primary Oxidant4.5 eq (450 mmol)
Na₂WO₄·2H₂O Catalyst0.01 eq (1 mol%)
Aliquat 336 Phase Transfer Catalyst0.01 eq (1 mol%)
KHSO₄ Acidic Promoter0.02 eq (2 mol%)
Ethyl Acetate / Heptane Extraction & Washing SolventsAs needed

Step-by-Step Experimental Protocol

Phase 1: Catalyst Activation
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Na₂WO₄·2H₂O (1.0 mmol) and KHSO₄ (2.0 mmol) in 5 mL of deionized water.

    • Causality: KHSO₄ lowers the aqueous pH to ~2, which is critical for the stable formation of the active peroxotungstate species rather than inactive polyoxotungstates[6].

  • Add 30% aqueous H₂O₂ (450 mmol) dropwise to the aqueous catalyst mixture. Stir for 15 minutes at room temperature to ensure complete formation of the [W2​O3​(O2​)4​(H2​O)2​]2− complex.

Phase 2: Biphasic Oxidation
  • Add the phase-transfer catalyst, Aliquat 336 (1.0 mmol), followed by the neat substrate, 3,3-dimethylcyclohexanone (100 mmol).

    • Self-Validating Step: The mixture will immediately form a distinct biphasic emulsion. If the emulsion breaks too quickly upon halting stirring, the stirring rate (RPM) is insufficient for optimal interfacial surface area. Adjust to ≥ 800 RPM.

  • Heat the reaction mixture to 85–90 °C using a thermostated oil bath.

    • Causality/Safety: The oxidation is highly exothermic. Do not heat above 90 °C to prevent the auto-accelerating decomposition of H₂O₂ into O₂ gas, which can cause over-pressurization[4].

  • Maintain vigorous stirring at 90 °C for 8 hours.

Phase 3: Product Isolation
  • Cool the reaction mixture to 0–5 °C in an ice bath. 3,3-Dimethylhexanedioic acid is highly crystalline and will precipitate as a white solid from the aqueous/organic mixture.

    • Self-Validating Step: Test the residual aqueous phase with starch-iodide paper. A strong blue-black color indicates unreacted H₂O₂. Quench residual peroxide with saturated aqueous sodium sulfite (Na₂SO₃) before filtration.

  • Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 20 mL) and cold heptane (1 × 10 mL) to remove residual PTC and unreacted ketone.

  • Dry the product in a vacuum oven at 50 °C to constant weight.

Data Presentation: Reaction Optimization

The following table summarizes the optimization parameters for the synthesis of 3,3-dimethylhexanedioic acid to maximize yield while minimizing peroxide degradation.

Temperature (°C)Catalyst Loading (mol%)H₂O₂ EquivalentsTime (h)Isolated Yield (%)Observation
701.04.51262Sluggish kinetics; incomplete conversion.
90 1.0 4.5 8 89 Optimal conditions; high purity.
900.54.5874Insufficient catalyst for full conversion.
901.03.0855Reaction stalled at lactone intermediate.
1001.04.5681Rapid thermal degradation of H₂O₂ observed.

Troubleshooting & Quality Control

  • Issue: Low Yield / Persistent Organic Layer

    • Cause: Inadequate phase transfer or premature H₂O₂ decomposition.

    • Solution: Ensure stirring is extremely vigorous (>800 RPM). Verify that the oil bath temperature does not exceed 90 °C, as the thermal degradation of H₂O₂ outpaces the oxidation kinetics at higher temperatures[4].

  • Issue: Contamination with Lactone Intermediate

    • Cause: Insufficient H₂O₂ equivalents. The Baeyer-Villiger step consumes 1 equivalent, but the subsequent oxidative cleavage requires at least 3 more equivalents[4].

    • Solution: Always maintain a slight excess of H₂O₂ (4.5 eq total) and verify completion via TLC or GC-MS before cooling.

Sources

Method

Advanced Formulation Protocols: 3,3-Dimethylhexanedioic Acid Derivatives as High-Stability Plasticizers

Executive Summary & Mechanistic Rationale The transition away from toxic orthophthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), has accelerated the demand for biocompatible alternatives in medical device...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition away from toxic orthophthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), has accelerated the demand for biocompatible alternatives in medical devices, controlled-release drug matrices, and flexible packaging[1]. While linear aliphatic esters like dioctyl adipate (DOA) and dimethyl adipate[2] provide excellent low-temperature flexibility and lower toxicity, their linear structure makes them highly susceptible to migration (leaching) and hydrolytic degradation in physiological environments[3].

To overcome these limitations, 3,3-dimethylhexanedioic acid (3,3-dimethyladipic acid) derivatives—specifically its higher alkyl diesters like Di-2-ethylhexyl 3,3-dimethyladipate (DEHDMA)—serve as next-generation plasticizers.

The Causality of the Chemical Design: The strategic incorporation of a gem-dimethyl group at the C3 position of the adipate backbone introduces critical steric hindrance.

  • Migration Resistance: Branching in the main carbon-chain structure increases the ratio of van der Waals interactions to electrostatic interactions within the polymer matrix (e.g., Polyvinyl Chloride (PVC) or Polylactic Acid (PLA)). This steric bulk physically entangles with polymer chains, significantly reducing the diffusion coefficient and preventing the plasticizer from leaching into surrounding aqueous or lipid media (such as artificial sebum or blood)[4][5].

  • Hydrolytic Stability: The bulky methyl groups shield the adjacent ester carbonyl carbons from nucleophilic attack by water molecules or esterases, ensuring the structural integrity of the plasticizer in in vivo or high-humidity environments.

G A 3,3-Dimethyladipate Derivative B Gem-Dimethyl Group at C3 Position A->B features C Steric Shielding of Ester Bonds B->C induces D Increased Chain Entanglement B->D promotes E Hydrolytic Stability (In Vivo / Aqueous) C->E results in F Migration Resistance (Reduced Leaching) D->F results in

Fig 1: Mechanistic pathway of steric hindrance improving plasticizer stability.

Comparative Performance Data

To justify the formulation shift, the following table summarizes the quantitative advantages of DEHDMA against industry standards when compounded into a medical-grade PVC matrix at 40 parts per hundred resin (phr).

Property / MetricDEHP (Phthalate Standard)DOA (Linear Adipate)DEHDMA (Branched Adipate)
Glass Transition Temp ( Tg​ ) -32 °C-45 °C-38 °C
Migration in Hexane (24h, 50°C) 14.2% weight loss18.5% weight loss4.1% weight loss
Migration in Water (24h, 50°C) 0.8% weight loss1.2% weight loss< 0.2% weight loss
Hydrolytic Stability (28 days) ModerateLowHigh
Toxicity Profile Endocrine DisruptorLowLow

Note: Branching slightly reduces the plasticization efficiency (higher Tg​ than DOA) but vastly improves migration resistance[5].

Experimental Protocols

The following protocols represent a self-validating workflow. Each phase includes integrated Quality Control (QC) checkpoints to ensure that downstream failures are not artifacts of upstream synthesis errors.

Workflow Step1 1. Esterification (3,3-DMA + 2-EH) QC1 QC: Acid Value Titration (< 0.1 mg KOH/g) Step1->QC1 Step2 2. Polymer Compounding (PVC + Plasticizer) QC1->Step2 Pass QC2 QC: TGA & DSC (Thermal Stability & Tg) Step2->QC2 Step3 3. Migration Assay (Simulant Extraction) QC2->Step3 Pass QC3 QC: GC-MS / 1H-NMR (Quantify Leaching) Step3->QC3

Fig 2: Self-validating experimental workflow for plasticizer formulation.

Protocol 1: Synthesis of Di-2-ethylhexyl 3,3-dimethyladipate (DEHDMA)

Objective: Synthesize a highly pure branched adipate ester with zero residual acid, as unreacted acids catalyze PVC degradation during thermal processing[1].

Materials:

  • 3,3-Dimethylhexanedioic acid (1.0 mol)

  • 2-Ethylhexanol (2.5 mol - slight excess to drive equilibrium)

  • Titanium tetraisopropoxide (Ti(OiPr)₄) catalyst (0.1 wt%)

Procedure:

  • Reaction Setup: Charge a 3-neck round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and nitrogen inlet with the diacid and alcohol.

  • Heating & Catalysis: Heat the mixture to 150 °C under continuous stirring and nitrogen purge. Add the Ti(OiPr)₄ catalyst.

  • Water Removal: Gradually increase the temperature to 190 °C. The Dean-Stark trap will collect the water byproduct, driving the esterification forward. Maintain for 4-6 hours until water evolution ceases.

  • Purification: Cool the mixture to 90 °C. Neutralize the catalyst by washing with a 5% aqueous sodium carbonate solution, followed by two washes with deionized water.

  • Vacuum Distillation: Remove excess 2-ethylhexanol via vacuum distillation (20 mbar at 130 °C).

Self-Validation Checkpoint (Acid Value): Titrate a 2.0 g sample of the final ester with 0.1 M ethanolic KOH. Acceptance Criteria: Acid value must be <0.1 mg KOH/g. Higher values indicate incomplete esterification, which will cause polymer chain scission in Protocol 2.

Protocol 2: Compounding with Medical-Grade PVC

Objective: Homogeneously disperse DEHDMA into a PVC matrix to evaluate its plasticization efficiency and thermal stability[6].

Materials:

  • Medical-grade PVC resin (K-value 70)

  • DEHDMA (synthesized in Protocol 1)

  • Calcium/Zinc (Ca/Zn) stearate thermal stabilizer

Procedure:

  • Dry Blending: In a high-speed mixer, combine 100 parts PVC resin with 40 phr DEHDMA and 2 phr Ca/Zn stabilizer. Mix at 3000 rpm until the temperature reaches 80 °C to ensure the plasticizer is absorbed into the PVC pores.

  • Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 165 °C (front roll) and 160 °C (back roll). Mill for exactly 5 minutes after a continuous band forms. Causality: Strict time/temperature control prevents thermal degradation of the PVC backbone while ensuring complete plasticizer solvation.

  • Pressing: Sheet off the milled PVC and press in a hydraulic press at 170 °C under 15 MPa for 3 minutes to form standardized 2 mm thick sheets.

Self-Validation Checkpoint (Thermal & Mechanical): Perform Differential Scanning Calorimetry (DSC) to confirm a single, lowered Tg​ (indicating complete miscibility without phase separation). Perform Thermogravimetric Analysis (TGA) to ensure the 5% weight loss temperature ( T5%​ ) exceeds 250 °C.

Protocol 3: Accelerated Migration and Leaching Assay

Objective: Quantify the migration resistance of the branched plasticizer in simulated physiological and environmental conditions[5].

Procedure:

  • Sample Preparation: Punch 50 mm diameter disks from the PVC sheets prepared in Protocol 2. Weigh each disk accurately ( W0​ ).

  • Simulant Exposure: Submerge the disks in sealed glass vials containing 50 mL of chosen simulants:

    • Simulant A (Lipophilic): n-Hexane (simulates worst-case lipid contact).

    • Simulant B (Hydrophilic): Deionized water.

    • Simulant C (Physiological): Artificial sebum (simulates dermal contact).

  • Incubation: Place the vials in an orbital shaker at 50 °C for 24 hours (for hexane/water) or 7 days (for sebum).

  • Post-Treatment: Remove the disks, rinse gently with distilled water (or wipe off sebum), and dry in a vacuum oven at 40 °C for 24 hours. Weigh the dried disks ( W1​ ).

  • Quantification: Calculate migration as weight loss percentage: ((W0​−W1​)/W0​)×100 .

Self-Validation Checkpoint (Analytical Confirmation): Gravimetric analysis can be skewed by polymer swelling or the extraction of other additives. To validate, analyze the leachate using quantitative ¹H-NMR or GC-MS to specifically identify and quantify the leached DEHDMA molecules[5][7].

References

  • Dimethyl adipate - Wikipedia. Wikimedia Foundation. URL:[Link]

  • Small molecule plasticizers for improved migration resistance: Investigation of branching and leaching behaviour in PVC blends. ResearchGate. URL:[Link]

  • Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Investigating PVC polymer–plasticizer interactions with atomistic MD simulations and potential of mean force calculations. RSC Publishing. URL:[Link]

  • Levulinic acid-based bioplasticizers: a facile approach to enhance the thermal and mechanical properties of polyhydroxyalkanoates. RSC Publishing. URL:[Link]

  • Transesterification of Bis(2-Ethylhexyl) Phthalate for the Recycling of Flexible Polyvinyl Chloride Scraps in the Circular Economy Framework. ACS Publications. URL:[Link]

Sources

Application

Application Note: Utilizing 3,3-Dimethylhexanedioic Acid for the Synthesis of Tunable Biodegradable Polyesters

Executive Summary The development of advanced biodegradable polymers for controlled drug delivery requires precise control over polymer degradation kinetics and thermal properties. 3,3-Dimethylhexanedioic acid (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced biodegradable polymers for controlled drug delivery requires precise control over polymer degradation kinetics and thermal properties. 3,3-Dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid, 3,3-DMAA) is a structurally modified C8 aliphatic dicarboxylic acid. By incorporating 3,3-DMAA into polyester and polycarbonate backbones, polymer chemists can introduce "soft block domains" that significantly alter the material's glass transition temperature ( Tg​ ) and crystallinity [1]. More critically, the gem-dimethyl group at the C3 position introduces targeted steric hindrance, which shields ester linkages from rapid enzymatic hydrolysis. This application note provides a comprehensive, self-validating methodology for synthesizing 3,3-DMAA monomers and incorporating them into biodegradable poly(butylene 3,3-dimethyladipate) (PB-3,3-DMA) matrices.

Mechanistic Rationale: The "Gem-Dimethyl Effect"

In standard aliphatic polyesters like poly(butylene adipate) (PBA), the unbranched aliphatic chains pack densely, resulting in high crystallinity. When exposed to physiological environments, lipases and esterases can easily dock and rapidly cleave the exposed ester bonds.

Substituting adipic acid with 3,3-DMAA introduces two methyl groups at the C3 position. This structural modification drives two critical phenomena:

  • Disruption of Chain Packing: The steric bulk of the gem-dimethyl group prevents tight inter-chain alignment, drastically reducing crystallinity and rendering the polymer largely amorphous at physiological temperatures [2]. This facilitates the homogeneous dispersion of hydrophobic small-molecule drugs.

  • Steric Shielding: The methyl groups physically block the active sites of hydrolytic enzymes from accessing the adjacent ester bonds. This slows the degradation rate from days to weeks, enabling zero-order drug release kinetics.

Mechanism cluster_0 Standard Aliphatic Polyester (e.g., PBA) cluster_1 3,3-Dimethyl Substituted Polyester (PB-3,3-DMA) N1 Unobstructed Ester Bond N2 Rapid Enzyme Docking N1->N2 N3 Fast Hydrolytic Cleavage N2->N3 M1 Gem-Dimethyl Steric Shield M2 Restricted Enzyme Access M1->M2 M3 Controlled/Slowed Degradation M2->M3

Fig 1: Mechanistic comparison of enzymatic degradation pathways based on steric hindrance.

Comparative Polymer Properties

To illustrate the impact of 3,3-DMAA, the following table summarizes the quantitative differences between standard PBA and the 3,3-dimethyl substituted variant (PB-3,3-DMA).

PropertyPoly(butylene adipate) (PBA)Poly(butylene 3,3-dimethyladipate)Mechanistic Driver
Glass Transition ( Tg​ ) -60 °C-45 °CGem-dimethyl restricts backbone rotation
Melting Temp ( Tm​ ) 60 °CAmorphous / < 20 °CDisrupted chain packing prevents crystallization
Crystallinity (%) ~40%< 5%Steric bulk prevents inter-chain alignment
Enzymatic Half-life ~3 Days> 21 DaysSteric shielding of ester bonds from lipases

Experimental Protocols

The following protocols represent a self-validating workflow, ensuring that intermediate products meet strict quality criteria before proceeding to the next synthetic step.

Protocol 1: Synthesis of 3,3-Dimethylhexanedioic Acid Monomer

Causality: High-purity monomer is required to prevent premature chain termination during polycondensation. The oxidation of 4,4-dimethylcyclohexanone provides a high-yield route to 3,3-DMAA [3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 9.0 g (71.3 mmol) of 4,4-dimethylcyclohexanone and 22.5 g (142.6 mmol) of Potassium Permanganate ( KMnO4​ ) in 450 mL of deionized water.

  • Alkalization: Add an aqueous solution of NaOH (1.0 g in 10 mL H2​O ) to the reaction mixture at room temperature. Reasoning: The alkaline environment accelerates the oxidative ring-opening of the cyclohexanone.

  • Reaction: Stir the mixture vigorously at room temperature for 48 hours.

  • Quenching & Filtration: Add aqueous sodium bisulfate to quench unreacted KMnO4​ . Filter the resulting manganese dioxide ( MnO2​ ) precipitate through a Celite pad.

  • Acidification & Extraction: Acidify the filtrate to pH 2 using concentrated HCl to protonate the dicarboxylic acid, then extract with Ethyl Acetate ( 3×100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under vacuum, and recrystallize from hot water to yield pure 3,3-DMAA.

Validation Checkpoint 1: Perform 1H -NMR (in DMSO- d6​ ). Confirm the presence of the gem-dimethyl singlet at ~0.9 ppm and the absence of cyclohexanone ring protons. Do not proceed to polymerization if ketone peaks remain.

Protocol 2: Melt Polycondensation of PB-3,3-DMA

Causality: Melt polycondensation is chosen over solution polymerization to avoid solvent entrapment, which is toxic in drug delivery applications. A Titanium(IV) butoxide ( Ti(OBu)4​ ) catalyst is utilized to efficiently drive the transesterification and chain extension phases.

Step-by-Step Methodology:

  • Esterification: Charge a 250 mL three-neck round-bottom flask with 3,3-DMAA (0.1 mol) and 1,4-butanediol (0.12 mol, 20% molar excess). The excess diol ensures hydroxyl end-capping.

  • Purging: Purge the system with dry Nitrogen ( N2​ ) for 30 minutes to remove oxygen, preventing oxidative degradation of the polymer backbone at high temperatures.

  • Oligomerization: Heat the mixture to 160 °C under continuous stirring. Gradually increase the temperature to 190 °C over 2 hours. Collect the byproduct (water) in a Dean-Stark trap.

  • Catalyst Addition: Once water evolution ceases, add 0.1 wt% Ti(OBu)4​ catalyst.

  • Polycondensation: Apply a high vacuum (< 0.1 Torr) and raise the temperature to 220 °C. Reasoning: High vacuum is critical to continuously remove the excess 1,4-butanediol, driving the equilibrium toward high-molecular-weight polymer chains. Maintain for 4–6 hours until the melt viscosity significantly increases.

  • Precipitation: Cool the highly viscous melt to room temperature, dissolve in minimal chloroform, and precipitate dropwise into an excess of cold methanol. Filter and dry under vacuum at 40 °C for 48 hours.

Validation Checkpoint 2: Measure the molecular weight via Gel Permeation Chromatography (GPC). A target Mw​ of >30,000 Da with a Polydispersity Index (PDI) < 2.0 confirms successful chain extension.

Workflow A Monomer Prep 3,3-DMAA + Diol B Esterification 160-190°C, N2 A->B Oligomerization C Polycondensation 200-220°C, Vacuum B->C Chain Extension D Purification Precipitation C->D Crude Polymer E Characterization GPC, NMR, DSC D->E Pure PB-3,3-DMA

Fig 2: Two-step melt polycondensation workflow for synthesizing PB-3,3-DMA.

Protocol 3: In Vitro Enzymatic Degradation Assay

Causality: To validate the steric shielding effect of the gem-dimethyl group, an accelerated enzymatic degradation assay using Pseudomonas cepacia lipase is employed.

Step-by-Step Methodology:

  • Film Preparation: Cast PB-3,3-DMA and PBA (control) into 10 mm × 10 mm films (thickness: 0.5 mm) using solvent casting (chloroform). Dry to constant weight ( W0​ ).

  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffer Saline (PBS) solution at pH 7.4. Add Pseudomonas cepacia lipase at a concentration of 25 U/mL.

  • Incubation: Submerge each polymer film in 10 mL of the enzymatic buffer and incubate at 37 °C under orbital shaking (100 rpm).

  • Sampling: At predetermined intervals (Days 1, 3, 7, 14, 21), remove the films, wash thoroughly with distilled water, and dry under vacuum to a constant weight ( Wt​ ).

  • Analysis: Calculate mass loss as: Mass Loss (%)=W0​W0​−Wt​​×100 .

Validation Checkpoint 3: The PBA control should exhibit >50% mass loss within 72 hours. The PB-3,3-DMA film should exhibit <15% mass loss in the same timeframe, validating the successful integration of steric hindrance.

References

  • High heat polycarbonate compositions.Google Patents (CN106255722A).
  • Polycarbonate compositions comprising photochromic dyes.Google Patents (KR20170091119A).
  • Heteroaryl derivatives as sepiapterin reductase inhibitors.Google Patents (WO2017059191A1).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3-Dimethylhexanedioic Acid

Welcome to the technical support center for the synthesis of 3,3-dimethylhexanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,3-dimethylhexanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can confidently navigate the challenges of this synthesis.

I. Overview of 3,3-Dimethylhexanedioic Acid Synthesis

The synthesis of 3,3-dimethylhexanedioic acid typically involves the oxidative cleavage of the corresponding cyclic ketone, 3,3-dimethylcyclohexanone. This transformation breaks the carbon-carbon bond of the cyclic ketone to form the desired linear dicarboxylic acid. While several oxidative methods exist, this guide will focus on the widely used nitric acid oxidation, while also addressing potential alternative methods.

A critical aspect of this synthesis is controlling the reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. The gem-dimethyl group at the 3-position of the cyclohexanone ring introduces specific steric and electronic effects that can influence the reaction pathway and product distribution.

II. Experimental Workflow: Nitric Acid Oxidation of 3,3-Dimethylcyclohexanone

This section provides a detailed, step-by-step protocol for the synthesis of 3,3-dimethylhexanedioic acid.

Experimental Protocol: Nitric Acid Oxidation

Materials:

  • 3,3-Dimethylcyclohexanone

  • Concentrated Nitric Acid (70%)

  • Vanadium(V) oxide (catalyst)

  • Sodium nitrite (optional, initiator)

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize nitrogen oxides), add 3,3-dimethylcyclohexanone and a catalytic amount of vanadium(V) oxide.

  • Initiation (Optional): To initiate the reaction, a small crystal of sodium nitrite can be added.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain it for several hours with vigorous stirring. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the dicarboxylic acid if it is soluble in the basic solution.

    • If the product is in the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purification: The crude 3,3-dimethylhexanedioic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).[1][2][3]

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.[4][5]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3,3-dimethylhexanedioic acid in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The oxidation of ketones can be sluggish.

    • Solution:

      • Monitor the reaction progress using TLC or GC to ensure the starting material is fully consumed.

      • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and observe the effect on the reaction rate and yield. Be cautious, as higher temperatures can also lead to increased byproduct formation.

      • Extend the reaction time.

  • Suboptimal Reagent Concentration:

    • Cause: The concentration of nitric acid can significantly impact the reaction rate and selectivity.

    • Solution: Experiment with varying the concentration of nitric acid. While a higher concentration might increase the reaction rate, it can also lead to more aggressive oxidation and the formation of undesirable byproducts.

  • Catalyst Inactivity:

    • Cause: The vanadium catalyst may be of poor quality or deactivated.

    • Solution: Ensure you are using a high-purity vanadium(V) oxide. Consider trying a different batch or supplier.

  • Losses During Work-up and Purification:

    • Cause: The dicarboxylic acid product might have some solubility in the wash solutions or the recrystallization solvent.

    • Solution:

      • During extraction, ensure complete phase separation. Perform multiple extractions with smaller volumes of solvent for better efficiency.

      • When washing the organic layer, use saturated solutions to minimize the loss of the desired product.

      • For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2][3] Cool the solution slowly to promote the formation of larger, purer crystals.

Q2: I am observing the formation of a significant amount of byproducts. What are they and how can I minimize them?

A2: Byproduct formation is a common challenge in oxidation reactions.

  • Potential Byproducts:

    • Shorter-chain dicarboxylic acids: Over-oxidation can lead to the cleavage of other C-C bonds, resulting in dicarboxylic acids with fewer than six carbons.

    • Nitro compounds: Nitration of the aliphatic chain is a possible side reaction, especially with concentrated nitric acid.[6]

    • Incomplete oxidation products: Intermediates of the oxidation process may remain if the reaction does not go to completion.

  • Minimizing Byproducts:

    • Control Reaction Temperature: As mentioned, lower temperatures generally favor the desired reaction over side reactions.

    • Optimize Nitric Acid Concentration: Using a slightly lower concentration of nitric acid might reduce over-oxidation and nitration.

    • Gradual Reagent Addition: Adding the nitric acid slowly and maintaining a consistent temperature can help to control the reaction and prevent localized "hot spots" that can lead to byproduct formation.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and consistent temperature throughout the flask.

Q3: The reaction is not starting or is very slow to initiate. What should I do?

A3: A slow or non-existent initiation can be frustrating.

  • Possible Causes:

    • Low Purity of Starting Material: Impurities in the 3,3-dimethylcyclohexanone can inhibit the reaction.

    • Absence of an Initiator: Nitric acid oxidations can have an induction period.

  • Solutions:

    • Purify Starting Material: Ensure your 3,3-dimethylcyclohexanone is of high purity. Consider distillation if necessary.

    • Use an Initiator: The addition of a small amount of sodium nitrite at the beginning of the reaction can help to generate the initial nitrous acid required to start the catalytic cycle. Use this with caution as it can sometimes lead to a more vigorous initial reaction.

    • Gentle Warming: A slight initial warming of the reaction mixture can sometimes be sufficient to overcome the activation energy barrier and initiate the reaction.

Q4: How do I effectively purify the final product?

A4: Purification is crucial for obtaining high-purity 3,3-dimethylhexanedioic acid.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[1][2][3]

    • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures. Potential solvents include water, or mixed solvent systems like ethyl acetate/hexanes. Perform small-scale solubility tests to find the optimal solvent or solvent mixture.

    • Procedure:

      • Dissolve the crude product in the minimum amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the crystals thoroughly.

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different oxidizing agent instead of nitric acid?

A: Yes, other oxidizing agents can be used, each with its own advantages and disadvantages.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cleave the C-C bond in ketones. The reaction is often carried out under basic or neutral conditions. However, it can be less selective and the work-up to remove manganese dioxide can be cumbersome.[7]

  • Ruthenium Tetroxide (RuO₄): A very powerful and effective oxidizing agent for this transformation. It is typically used in catalytic amounts with a co-oxidant like sodium periodate. RuO₄ can be highly effective but is also more expensive and toxic than nitric acid.[8][9][10][11]

  • Ozonolysis: If you can synthesize the corresponding alkene (3,3-dimethylcyclohexene), ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) is a clean and high-yielding method for preparing dicarboxylic acids.[12][13][14][15]

Q: What are the key safety precautions I should take when working with concentrated nitric acid?

A: Concentrated nitric acid is a highly corrosive and strong oxidizing agent. Strict safety protocols are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][17][18][19]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive fumes.[16][17][18]

  • Handling: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.[16][17]

  • Incompatibilities: Keep nitric acid away from flammable and combustible materials, bases, and reducing agents.[16][18]

  • Spill Response: Have appropriate spill control materials (e.g., sodium bicarbonate or a commercial spill kit) readily available.[16][18]

Q: How can I be sure that I have synthesized the correct product?

A: Spectroscopic and physical characterization are essential for confirming the identity and purity of your product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the different types of protons in the 3,3-dimethylhexanedioic acid molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the number of unique carbon environments, including the two carboxylic acid carbons.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid groups and a strong C=O stretch.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

V. Data Summary and Visualization

Table 1: Recommended Reaction Parameters for Nitric Acid Oxidation
ParameterRecommended RangeRationale
Temperature 60 - 80 °CBalances reaction rate with minimizing side reactions.
Nitric Acid Conc. 60 - 70%Sufficiently strong for oxidation without being overly aggressive.
Catalyst Loading 0.1 - 1 mol%A catalytic amount is sufficient to promote the reaction.
Reaction Time 2 - 6 hoursShould be monitored by TLC/GC for completion.
Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time incomplete->optimize_conditions Yes check_workup Review Work-up & Purification incomplete->check_workup No success Improved Yield optimize_conditions->success workup_issue Potential Loss During Work-up/Purification check_workup->workup_issue refine_workup Refine Work-up: - Efficient Extraction - Optimize Recrystallization Solvent workup_issue->refine_workup Yes check_reagents Verify Reagent Quality workup_issue->check_reagents No refine_workup->success reagent_issue Poor Reagent Quality check_reagents->reagent_issue purify_reagents Purify Starting Material Use High-Purity Catalyst reagent_issue->purify_reagents Yes reagent_issue->success No purify_reagents->success

Caption: A flowchart for systematically troubleshooting low reaction yields.

VI. References

  • SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside, Environmental Health & Safety. Retrieved from [Link]

  • Proposed mechanism of the oxidative cleavage of C–C bonds of ketones to methyl esters over the CN-800. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Nitric Acid. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]

  • NITRIC ACID. (n.d.). Chemical Safety Data Sheet. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (2023, November 24). Chemical Science. Retrieved from [Link]

  • Oxidation of Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved from [Link]

  • Method of oxidation using nitric acid. (2014). Google Patents. Retrieved from

  • Ozonolysis with Reductive Workup (O3, then DMS). (n.d.). OrgoSolver. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. (2014, May 21). National Center for Biotechnology Information. Retrieved from [Link]

  • Characterization Data of Products. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Alkene Reactions: Ozonolysis. (2013, April 23). Master Organic Chemistry. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). The City University of New York. Retrieved from [Link]

  • 3,3-Dimethylhexanedioic acid. (n.d.). PubChem. Retrieved from [Link]

  • SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]

  • Ozonolysis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Potassium permanganate. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization- Organic Chemistry Lab- purification. (2022, May 24). YouTube. Retrieved from [Link]

  • Ch 6: Alkene + ozone. (n.d.). University of Calgary. Retrieved from [Link]

  • Experiment 12 Green Chemistry: An Environmental-Friendly Preparation of 1,6-Hexanedioic Acid. (n.d.). Retrieved from [Link]

  • Process for the synthesis of 3,3-dimethyl-butyric acid. (n.d.). Google Patents. Retrieved from

  • Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. (2022, December 28). MDPI. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ruthenium Tetroxide (RuO4). (2009, June 26). Chem-Station. Retrieved from [Link]

  • Ru-based oxidation catalysis. (2005, August 26). Mario Pagliaro's Lab website. Retrieved from [Link]

  • Cyclohexanone, 3,3-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of green ketone intermediate. (n.d.). Google Patents. Retrieved from

  • Ruthenium catalyzes the synthesis of γ-butenolides fused with cyclohexanones. (2019, February 8). Institute for Basic Science. Retrieved from [Link]

  • Research Progress of NMR in Natural Product Quantification. (2021, October 19). MDPI. Retrieved from [Link]

  • 5,5-Dimethyl-1,3-cyclohexanedione. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The Mechanism of RuO4-Mediated Oxidations of Saturated Hydrocarbons. Reactivity, Kinetic Isotope Effect and Activation Parameters. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclohexane oxidation process byproduct derivatives and methods for using the same. (n.d.). Google Patents. Retrieved from

  • 2 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

troubleshooting low solubility of 3,3-dimethylhexanedioic acid in organic solvents

Welcome to the technical support center for 3,3-dimethylhexanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,3-dimethylhexanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Understanding the Challenge: The Solubility of 3,3-Dimethylhexanedioic Acid

3,3-dimethylhexanedioic acid, a derivative of adipic acid, presents unique solubility challenges due to its molecular structure. As a dicarboxylic acid with an even-numbered carbon backbone (a C6 chain), it is inherently predisposed to lower solubility compared to its odd-numbered counterparts. This phenomenon, known as the "odd-even effect," is attributed to more efficient crystal lattice packing in even-chained dicarboxylic acids, which requires more energy to overcome during dissolution.[1][2][3]

The presence of the gem-dimethyl group at the C-3 position introduces two competing effects. On one hand, these bulky groups can disrupt the crystal packing that is characteristic of linear dicarboxylic acids, which may lead to a lower melting point and potentially increased solubility. For instance, the melting point of the related compound (+)-3-methylhexanedioic acid is 81-84°C, significantly lower than that of adipic acid (152°C).[4][5] On the other hand, the methyl groups increase the nonpolar character of the molecule, which can decrease its affinity for polar solvents.

This guide will walk you through a systematic approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling with the initial dissolution of 3,3-dimethylhexanedioic acid in a common organic solvent at room temperature. What is the best starting point?

A1: The low solubility of 3,3-dimethylhexanedioic acid in many organic solvents at room temperature is a common observation. Based on the behavior of its parent compound, adipic acid, and general principles of dicarboxylic acid solubility, a logical starting point is to use polar organic solvents and to apply energy.

Troubleshooting Flowchart:

start Start: Low Solubility at RT solvent_choice Select a Polar Solvent (e.g., Methanol, Ethanol, Acetone, THF) start->solvent_choice increase_temp Increase Temperature (e.g., 40-60°C) with Stirring solvent_choice->increase_temp sonication Apply Sonication increase_temp->sonication assess_solubility Assess Solubility sonication->assess_solubility success Success: Compound Dissolved assess_solubility->success Clear Solution failure Failure: Compound Remains Insoluble assess_solubility->failure Solid Remains

Caption: Initial Dissolution Workflow.

Step-by-Step Protocol:

  • Solvent Selection: Begin with a polar protic solvent like methanol or ethanol, or a polar aprotic solvent such as acetone or tetrahydrofuran (THF). Adipic acid shows good solubility in these solvents, especially with heating.[1][6]

  • Increase Surface Area: Ensure your 3,3-dimethylhexanedioic acid is a fine powder to maximize the surface area for solvation. If it is in a crystalline form, gently grind it using a mortar and pestle.

  • Apply Heat: Gently warm the solvent to 40-60°C while stirring continuously. For many dicarboxylic acids, solubility is an endothermic process, meaning it increases significantly with temperature.[7]

  • Sonication: If the compound is still not dissolving, sonication can be an effective method to break up solid aggregates and enhance dissolution.

Q2: Heating improves solubility, but the compound precipitates out upon cooling. How can I maintain a stable solution at room temperature?

A2: This is a classic sign of a supersaturated solution. To maintain solubility at lower temperatures, you may need to consider a co-solvent system or a different solvent altogether.

Recommended Co-Solvent Systems:

A mixture of solvents can often provide a more favorable environment for solubility than a single solvent. This is known as co-solvency.

Co-Solvent SystemRationale
Dimethyl Sulfoxide (DMSO) / Water DMSO is an excellent solvent for many carboxylic acids. Adding a small amount of water can sometimes enhance solubility further.[8]
Tetrahydrofuran (THF) / Dichloromethane (DCM) A mixture of a polar aprotic solvent (THF) and a less polar solvent (DCM) can be effective.
Methanol / Toluene A polar protic solvent mixed with a nonpolar aromatic solvent can sometimes provide a good balance for molecules with both polar and nonpolar regions.

Experimental Protocol for Co-Solvent Screening:

  • Prepare a concentrated stock solution of your compound in a highly effective solvent (e.g., DMSO or warm methanol) where it is fully soluble.

  • In separate vials, prepare different ratios of the co-solvent mixtures.

  • Add a small aliquot of the stock solution to each co-solvent mixture and observe for any precipitation.

  • Allow the solutions to stand at room temperature for an extended period to check for long-term stability.

Q3: My downstream application is sensitive to protic solvents like alcohols. What are the best aprotic solvent options?

A3: For applications requiring aprotic conditions, several polar aprotic solvents are good candidates.

Aprotic Solvent Selection Guide:

SolventPolarityBoiling Point (°C)Considerations
Acetone Polar Aprotic56Good starting point, volatile.
Tetrahydrofuran (THF) Polar Aprotic66Commonly used, can form peroxides.
Dimethylformamide (DMF) Polar Aprotic153High boiling point, can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent solvent, very high boiling point.

Troubleshooting Logic for Aprotic Solvents:

start Start: Need Aprotic Solvent try_acetone_thf Try Acetone or THF with heating start->try_acetone_thf assess_solubility1 Assess Solubility try_acetone_thf->assess_solubility1 success1 Success assess_solubility1->success1 Soluble try_dmf_dmso Try DMF or DMSO assess_solubility1->try_dmf_dmso Insoluble assess_solubility2 Assess Solubility try_dmf_dmso->assess_solubility2 success2 Success assess_solubility2->success2 Soluble consider_derivatization Consider Derivatization assess_solubility2->consider_derivatization Insoluble

Caption: Aprotic Solvent Selection Workflow.

Q4: I need to dissolve a high concentration of 3,3-dimethylhexanedioic acid for a reaction. What is the most aggressive, yet chemically inert, approach?

A4: For achieving high concentrations, derivatization to a more soluble form is often the most effective strategy, provided the derivatization is compatible with your subsequent experimental steps.

Option 1: Salt Formation (for polar, protic solvents)

Converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its solubility in polar solvents.

Experimental Protocol for Salt Formation:

  • Suspend the 3,3-dimethylhexanedioic acid in your chosen solvent (e.g., ethanol or water).

  • Slowly add a base (e.g., 1M NaOH or triethylamine) dropwise while stirring.

  • Continue adding the base until the solid dissolves completely. This indicates the formation of the soluble salt.

  • Caution: Be mindful that the change in pH and the presence of the salt may affect your downstream application.

Option 2: Esterification

If your protocol allows, converting the dicarboxylic acid to its dimethyl or diethyl ester will significantly increase its solubility in a wider range of organic solvents.

General Esterification Procedure (using Thionyl Chloride):

  • Suspend the 3,3-dimethylhexanedioic acid in an excess of methanol or ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or other appropriate method).

  • Remove the excess alcohol and thionyl chloride under reduced pressure to obtain the diester.

Summary of Solvent Recommendations

Solvent ClassRecommended SolventsTemperatureNotes
Polar Protic Methanol, EthanolRoom Temp to 60°CGood starting point. Solubility increases significantly with heat.
Polar Aprotic Acetone, THF, DMF, DMSORoom Temp to 60°CGood alternatives to protic solvents. DMF and DMSO are very effective but have high boiling points.
Nonpolar Toluene, Hexane, BenzeneRoom TempGenerally poor solubility is expected.[6]
Chlorinated Dichloromethane (DCM), ChloroformRoom TempModerate to low solubility is expected.

References

  • Shanghai Douwin Chemical Co.,Ltd. Characteristics and Applications of Adipic Acid. [Link]

  • Wikipedia. Adipic acid. [Link]

  • Ataman Kimya. ADIPIC ACID. [Link]

  • ACS Publications. Solubility of Adipic Acid in Acetone, Chloroform, and Toluene. [Link]

  • ResearchGate. Solubility of Adipic Acid in Organic Solvents and Water. [Link]

  • ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

  • MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. [Link]

  • SciSpace. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

  • PubChem. 3,3-Dimethylhexanedioic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 3,3-Dimethylhexanedioic Acid

Welcome to the Technical Support Center for the purification of 3,3-dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid, CAS#: 16838-81-6)[1]. As a dicarboxylic acid, this compound presents unique solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3,3-dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid, CAS#: 16838-81-6)[1]. As a dicarboxylic acid, this compound presents unique solubility and partitioning behaviors. This guide provides drug development professionals and synthetic chemists with field-proven, causally-explained methodologies to isolate this target from complex reaction mixtures (e.g., oxidation matrices or cross-coupling crude mixtures).

Core Purification Workflow

The most robust method for isolating aliphatic diacids from complex organic matrices leverages their pH-dependent ionization. By toggling the pH, we can force the molecule to partition between aqueous and organic phases, effectively stripping away neutral byproducts, unreacted starting materials, and transition metal catalysts.

G Start Crude Reaction Mixture Step1 Alkaline Extraction (pH 8-9) Target forms water-soluble salt Start->Step1 OrgWaste Discard Organic Layer (Neutral Impurities) Step1->OrgWaste Organic Phase Step2 Acidification (pH 1-2) Target protonates to free diacid Step1->Step2 Aqueous Phase Step3 Organic Extraction (EtOAc) Target moves to organic phase Step2->Step3 AqWaste Discard Aqueous Layer (Salts & Metals) Step3->AqWaste Aqueous Phase Step4 Crystallization (EtOAc / Hexane) Step3->Step4 Organic Phase End Purified 3,3-Dimethylhexanedioic Acid Step4->End

Fig 1: Acid-Base Liquid-Liquid Extraction and Crystallization Workflow for Diacids.

Troubleshooting & FAQs

Q1: Why am I losing product during the initial aqueous extraction? Causality: 3,3-dimethylhexanedioic acid has two carboxylic acid groups. If the pH of your aqueous extract is not sufficiently high (target pH > 8.5), the diacid will not fully deprotonate into its highly water-soluble dianion form. Solution: Use saturated sodium bicarbonate ( NaHCO3​ ) or 1M NaOH . Verify the pH of the aqueous layer using pH paper before separating the layers.

Q2: My isolated product is contaminated with mono-carboxylic acids. How do I separate them? Causality: Mono-acids and diacids often co-extract during acid-base workups because their pKa values overlap (typically pKa ~4.5-5.5). Solution: Exploit differential solubility during crystallization. 3,3-dimethylhexanedioic acid, being a diacid with a gem-dimethyl group, has a highly specific crystal lattice energy. Recrystallization from a binary solvent system (Ethyl Acetate/Hexanes) typically leaves the more lipophilic mono-acids in the mother liquor.

Q3: The product oils out instead of crystallizing. What is the self-validating fix? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound melts below the temperature at which it reaches supersaturation in the chosen solvent. The gem-dimethyl group introduces steric bulk that can hinder crystal packing if impurities disrupt the lattice. Solution: Reduce the temperature of the solvent system slowly. Seed the solution with a pure crystal of 3,3-dimethylhexanedioic acid[2]. If seeding is unavailable, triturate the oil with cold pentane or hexanes to mechanically induce nucleation.

Step-by-Step Methodology: Isolation Protocol

This self-validating protocol ensures that at each step, the location of the target molecule is known and chemically justified.

Phase 1: Alkaline Partitioning

  • Dilute the crude reaction mixture in an organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Add an equal volume of 1M NaOH (aq) or saturated NaHCO3​ .

  • Stir vigorously for 15 minutes to ensure complete deprotonation of the diacid.

  • Separate the layers. Validation: The target is now in the aqueous layer as a sodium salt. Discard the organic layer (contains neutral organic impurities).

Phase 2: Acidification and Recovery 5. Cool the aqueous layer in an ice bath (0-5 °C) to prevent exothermic degradation during neutralization. 6. Slowly add 3M HCl dropwise until the pH reaches 1.5 - 2.0. Validation: The solution will likely turn cloudy as the free 3,3-dimethylhexanedioic acid precipitates or forms an emulsion. 7. Extract the acidic aqueous layer three times with Ethyl Acetate (EtOAc). The free diacid partitions into the EtOAc. 8. Combine the EtOAc layers, wash with brine (to remove residual water and HCl), and dry over anhydrous Na2​SO4​ .

Phase 3: Crystallization 9. Filter the drying agent and concentrate the EtOAc under reduced pressure until a highly concentrated solution is achieved (do not dry completely). 10. Heat the concentrated solution to 60 °C and slowly add Hexanes dropwise until the solution becomes slightly turbid (the cloud point). 11. Add a few drops of EtOAc to clear the solution, then allow it to cool slowly to room temperature, followed by cooling to 4 °C overnight. 12. Filter the resulting white crystals and wash with ice-cold hexanes.

Quantitative Data: Partitioning & Solubility Profiles

To aid in solvent selection, refer to the expected partitioning behavior of 3,3-dimethylhexanedioic acid based on structural analogs.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 174.20 g/mol [2]Standard retention in LC-MS (ESI-negative mode preferred).
pKa1 / pKa2 ~4.4 / ~5.4 (Est.)Requires pH < 2 for complete protonation and organic extraction; pH > 8 for aqueous salt formation.
Solubility (Water) Moderate (pH dependent)Poorly soluble at low pH, highly soluble at high pH.
Solubility (EtOAc) HighExcellent solvent for extracting the protonated free acid.
Solubility (Hexanes) LowIdeal anti-solvent for crystallization workflows.

References

  • Chemsrc. "3,3-dimethylhexanedioic acid | CAS#:16838-81-6". Chemsrc.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 3,3-Dimethylhexanedioic Acid Esterification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the unique kinetic challenges of esterifying sterically hindered dicarboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the unique kinetic challenges of esterifying sterically hindered dicarboxylic acids.

Mechanistic Overview & Reaction Workflow

3,3-Dimethylhexanedioic acid presents a unique regioselective challenge. The molecule possesses two carboxyl groups in asymmetrical steric environments. The C6 carboxyl is unhindered, while the C1 carboxyl is subjected to significant neopentyl-like steric hindrance from the adjacent C3 gem-dimethyl group. Consequently, temperature control is the primary lever for determining whether the reaction yields a monoester or a diester.

G A 3,3-Dimethylhexanedioic Acid + Alcohol + Acid Catalyst B Low Temp (< 80°C) Kinetic Control A->B Insufficient Energy C Optimal Temp (110-130°C) Thermodynamic Control A->C Overcomes Steric Hindrance D High Temp (> 150°C) Thermal Stress A->D Excessive Heat E C6-Monoester (Incomplete Reaction) B->E F Diester (Target Product) C->F G Ether Byproducts & Catalyst Degradation D->G E->C Increase Temp

Temperature-dependent reaction pathways for 3,3-dimethylhexanedioic acid esterification.

Troubleshooting Guides & FAQs

Q1: Why does my esterification stall at ~50% conversion despite prolonged reaction times? A1: This is a classic symptom of regioselective monoesterification caused by asymmetric steric hindrance. The C6 carboxyl group esterifies rapidly. However, the C1 carboxyl group is blocked by the bulky C3 gem-dimethyl group, creating a high activation energy barrier for the formation of the tetrahedral intermediate. At lower temperatures (e.g., <70°C), the thermal energy is insufficient to overcome this barrier, resulting in a kinetic trap where only the C6-monoester forms[1]. Increasing the reaction temperature significantly enhances the reaction rate and provides the energy required to bypass this barrier[2].

Q2: How do I optimize the temperature without causing catalyst degradation or side reactions? A2: Temperature optimization requires balancing reaction kinetics with thermodynamic stability. The optimal temperature range for hindered esterification is usually between 110–130°C[3]. While elevated temperatures are necessary to drive the reaction at the hindered C1 position, excessive heat (>150°C) in the presence of strong Brønsted acids can lead to side reactions, such as the dehydration of the alcohol to form dialkyl ethers, or product degradation[3].

Q3: What are the typical conditions required for full diesterification? A3: Diester synthesis generally requires higher temperatures (110–155 °C), extended reaction times (8–10 h), and optimized catalyst loadings compared to monoesterification[4]. To achieve this without degrading the product, we recommend a two-stage azeotropic heating protocol that physically removes water to continuously drive the equilibrium forward.

Quantitative Data: Temperature vs. Conversion Profile

The following table summarizes the causal relationship between reaction temperature and product distribution during the esterification of 3,3-dimethylhexanedioic acid with a primary alcohol (e.g., 1-butanol).

Reaction Temperature (°C)C6-Monoester Yield (%)Diester Yield (%)Byproduct Formation (%)Mechanistic Outcome
65 - 80 > 85< 5< 1Kinetic trapping at the unhindered C6 site.
90 - 105 ~ 40~ 50< 2Mixed conversion; slow reaction at the C1 site.
115 - 130 < 2> 95~ 2Optimal thermodynamic conversion; steric barrier overcome.
> 150 < 1~ 80> 15Thermal degradation; alcohol etherification and colorization.

Experimental Protocol: Self-Validating Azeotropic Diesterification

Validation Mechanism: This workflow utilizes a Dean-Stark apparatus for continuous water removal. The protocol is self-validating: the exact volume of water collected in the trap correlates directly to the conversion percentage (1 mole of diacid yields exactly 2 moles of water upon full diesterification). This eliminates analytical guesswork during the heating phase.

Step-by-Step Methodology:

  • Reagent Preparation: In a 500 mL round-bottom flask, combine 3,3-dimethylhexanedioic acid (0.1 mol, 17.4 g), the target primary alcohol (e.g., 1-butanol, 0.5 mol, 5.0 equiv), and toluene (150 mL) as the azeotropic solvent.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.005 mol, 5 mol%).

    • Causality:p-TsOH provides strong Brønsted acidity without the severe oxidative degradation risks associated with sulfuric acid at elevated temperatures.

  • Apparatus Assembly: Attach a Dean-Stark trap filled with toluene, fitted with a reflux condenser.

  • Thermal Optimization (Two-Stage Heating):

    • Stage 1 (Kinetic Phase): Heat the mixture to 85°C for 1 hour.

      • Causality: This allows the unhindered C6 carboxyl group to esterify smoothly, preventing initial exothermic runaway and minimizing side reactions.

    • Stage 2 (Thermodynamic Phase): Ramp the temperature to 115–125°C to achieve a vigorous reflux.

      • Causality: This elevated thermal energy is strictly required to overcome the neopentyl-like steric hindrance at the C1 position, driving the second esterification step[4].

  • Monitoring & Validation: Maintain reflux for 8–10 hours. Monitor the aqueous layer separating in the Dean-Stark trap. The reaction is complete when exactly 3.6 mL (0.2 mol) of water is collected.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the catalyst and extract any trace unreacted monoester. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure diester.

Sources

Troubleshooting

preventing unwanted decarboxylation of 3,3-dimethylhexanedioic acid during heating

Welcome to the Technical Support Center for 3,3-Dimethylhexanedioic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted decarboxylati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,3-Dimethylhexanedioic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted decarboxylation of 3,3-dimethylhexanedioic acid during heating. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound during your experiments.

Understanding the Challenge: The Stability of 3,3-Dimethylhexanedioic Acid

3,3-Dimethylhexanedioic acid, a gem-disubstituted dicarboxylic acid, possesses a unique structural feature that influences its thermal stability. The presence of two methyl groups on the same carbon atom (C3) can impact its reactivity, particularly in response to heat. While dicarboxylic acids are generally more stable than their β-keto acid or malonic acid counterparts, they are not immune to decarboxylation, especially at elevated temperatures.

The primary concern when heating 3,3-dimethylhexanedioic acid is the potential for decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[1] This process can lead to the formation of unwanted byproducts, compromising the yield and purity of your desired product. This guide will equip you with the knowledge and practical strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3,3-dimethylhexanedioic acid when heated?

The primary degradation pathway is decarboxylation. For adipic acid, a structurally similar dicarboxylic acid, thermal decomposition leads to the formation of cyclopentanone, carbon dioxide, and water through a process known as ketonization.[1][2] It is highly probable that 3,3-dimethylhexanedioic acid follows a similar pathway, yielding 4,4-dimethylcyclopentanone as the major decomposition product.

Q2: At what temperature does 3,3-dimethylhexanedioic acid begin to decarboxylate?

Q3: Can the gem-dimethyl group influence the decarboxylation process?

Yes. The gem-dimethyl group can exert what is known as the Thorpe-Ingold effect, or gem-dimethyl effect.[1] This effect can influence the rate of intramolecular reactions by altering bond angles and conformational preferences. In the context of 3,3-dimethylhexanedioic acid, this could potentially favor intramolecular cyclization to form a cyclic anhydride under certain conditions, which might compete with or precede decarboxylation.

Q4: What are the primary strategies to prevent decarboxylation?

The most effective strategies to prevent decarboxylation involve modifying the carboxylic acid groups to make them less susceptible to elimination. The two primary methods are:

  • Esterification: Converting the carboxylic acid groups to esters provides a robust protective strategy. Esters are significantly more thermally stable and do not undergo decarboxylation under typical heating conditions.

  • Anhydride Formation: For dicarboxylic acids, intramolecular cyclization to form a cyclic anhydride can be a viable option. This is particularly relevant for gem-disubstituted diacids where the Thorpe-Ingold effect may facilitate ring closure.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section provides a systematic approach to troubleshooting and preventing the decarboxylation of 3,3-dimethylhexanedioic acid.

Initial Assessment: Thermal Stability Analysis

Before proceeding with reactions at elevated temperatures, it is highly recommended to determine the thermal stability of your 3,3-dimethylhexanedioic acid sample.

Recommended Technique: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Procedure:

  • Place a small, accurately weighed sample of 3,3-dimethylhexanedioic acid into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

  • Monitor the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of decomposition (decarboxylation).

  • The DSC curve will show endothermic or exothermic events associated with phase transitions and decomposition.

Interpreting the Results:

Observation Potential Cause Recommended Action
Significant weight loss starting at a specific temperature.Onset of decarboxylation.Keep reaction temperatures well below this onset temperature.
Endothermic peak on DSC without weight loss before decomposition.Melting of the compound.Note the melting point for process control.
Complex multi-step weight loss in TGA.Multiple decomposition pathways or presence of impurities.Analyze the evolved gases (e.g., using TGA-MS) to identify the decomposition products.
Preventative Measures: Experimental Protocols

If your experimental conditions require temperatures that approach or exceed the decomposition temperature of the free diacid, implementing a protection strategy is essential.

This protocol details the conversion of 3,3-dimethylhexanedioic acid to its corresponding dimethyl ester.

Protocol: Fischer Esterification of 3,3-Dimethylhexanedioic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 3,3-dimethylhexanedioic acid in 100 mL of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 1-2 mL of concentrated sulfuric acid or 5 g of a sulfonic acid resin).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Dissolve the residue in 100 mL of diethyl ether.

    • Wash the ether solution sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 3,3-dimethylhexanedioate.

  • Purification: Purify the crude ester by vacuum distillation.

This protocol describes the formation of 3,3-dimethylglutaric anhydride, a related five-carbon diacid anhydride, and can be adapted for 3,3-dimethylhexanedioic acid.

Protocol: Synthesis of 3,3-Dimethylhexanedioic Anhydride (Adapted)

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, place 10.0 g of 3,3-dimethylhexanedioic acid and 50 mL of a dehydrating agent such as acetic anhydride or acetyl chloride.

  • Heating: Gently heat the mixture to reflux for 2-4 hours. The diacid should dissolve as it reacts to form the anhydride. Monitor the reaction by observing the disappearance of the starting material (TLC or IR spectroscopy).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess dehydrating agent and acetic acid byproduct by vacuum distillation.

    • The resulting crude anhydride can often be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.

Workflow for Preventing Decarboxylation

The following diagram illustrates the decision-making process for handling 3,3-dimethylhexanedioic acid in heated reactions.

Decarboxylation_Prevention_Workflow Workflow for Preventing Decarboxylation of 3,3-Dimethylhexanedioic Acid start Start: Experiment requires heating 3,3-dimethylhexanedioic acid thermal_analysis Perform TGA/DSC to determine decarboxylation onset temperature (Tonset) start->thermal_analysis compare_temp Is required reaction temperature (T_rxn) < Tonset? thermal_analysis->compare_temp proceed Proceed with reaction using the free diacid compare_temp->proceed Yes protect Implement a protection strategy compare_temp->protect No end End: Desired product obtained proceed->end choose_protection Choose protection method protect->choose_protection esterification Esterification Protocol choose_protection->esterification High thermal stability needed anhydride Anhydride Formation Protocol choose_protection->anhydride Intramolecular reaction desired perform_reaction Perform reaction with protected compound esterification->perform_reaction anhydride->perform_reaction deprotection Deprotection (if necessary) perform_reaction->deprotection deprotection->end

Caption: Decision workflow for handling 3,3-dimethylhexanedioic acid in heated reactions.

Summary of Preventative Strategies

Strategy Principle Advantages Considerations
Lower Reaction Temperature Avoid reaching the kinetic threshold for decarboxylation.Simplest approach; avoids additional reaction steps.May not be feasible for all reactions; reaction rates may be too slow.
Esterification Protects the carboxylic acid groups, significantly increasing thermal stability.Highly effective; esters are generally stable to heat.Requires additional synthesis and purification steps; deprotection may be necessary.
Anhydride Formation Converts the diacid to a cyclic anhydride, which may be more stable or react differently.Can be a one-step process; useful if the anhydride is a desired intermediate.The anhydride may have different reactivity; may not be suitable for all subsequent reactions.

References

  • Beilstein/REAXYS Number: 1765439. (for 3,3-Dimethylglutaric acid)
  • Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Thorpe–Ingold effect. Wikipedia. [Link]

  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]

  • β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses. [Link]

Sources

Optimization

reducing byproducts and impurities in 3,3-dimethylhexanedioic acid crystallization

Welcome to the Technical Support Center for the purification of 3,3-dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid). This guide is specifically engineered for researchers, process chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3,3-dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid). This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the isolation of high-purity 3,3-DMAA from complex synthetic mixtures.

Mechanistic Overview of Impurity Formation

To effectively troubleshoot crystallization, one must understand the causality of the impurities. 3,3-DMAA is predominantly synthesized via the oxidative cleavage of 3,3-dimethylcyclohexanone[1]. Whether utilizing nitric acid oxidation or a Baeyer-Villiger oxidation followed by hydrolysis, the reaction inherently produces a spectrum of structurally similar byproducts[1].

Off-target oxidation and uneven ring cleavage frequently yield shorter-chain dicarboxylic acids, such as as-dimethylsuccinic acid and 3,3-dimethylglutaric acid[2]. Because these diacids share similar pKa values and polarities with the target molecule, standard liquid-liquid extraction is highly inefficient. Consequently, highly controlled crystallization—specifically a seeded cooling and anti-solvent approach—is required to achieve >99.5% purity.

Crystallization Workflow Visualization

CrystallizationWorkflow Crude Crude 3,3-DMAA (Contains Isomers & Byproducts) Dissolution Dissolution in Primary Solvent (EtOAc, T = 60-70°C) Crude->Dissolution Filtration Hot Polish Filtration (Removes Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (0.1°C/min) & Seeding at Metastable Zone Filtration->Cooling Antisolvent Anti-Solvent Addition (Heptane dropwise) Cooling->Antisolvent Growth Crystal Growth & Maturation (Isothermal hold at 5°C) Antisolvent->Growth Isolation Vacuum Filtration & Cold Wash (Removes Mother Liquor) Growth->Isolation Drying Vacuum Drying (T = 40°C, removes residual solvent) Isolation->Drying Pure Pure 3,3-Dimethylhexanedioic Acid (>99.5% Purity) Drying->Pure

Optimized Crystallization Workflow for 3,3-Dimethylhexanedioic Acid Purification.

Troubleshooting & FAQs

Q1: Why am I seeing co-crystallization of as-dimethylsuccinic acid and 3,3-dimethylglutaric acid in my final product?

  • Causality: Shorter-chain dicarboxylic acids have a high propensity to form solid solutions or intercalate into the 3,3-DMAA crystal lattice due to structural homology[3]. If the cooling rate is too rapid, kinetic trapping occurs, forcing these impurities into the growing crystal face.

  • Solution: Shift your primary solvent to one where shorter-chain diacids exhibit significantly higher solubility than 3,3-DMAA (e.g., Ethyl Acetate). Implement a strictly controlled cooling profile (0.1°C/min) to favor thermodynamic crystal growth, allowing the lattice to reject mismatched molecular structures.

Q2: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming a crystalline slurry. How do I fix this?

  • Causality: Oiling out (LLPS) occurs when the supersaturation level is pushed too high, driving the system into a metastable liquid-liquid region before nucleation can occur[4]. This is a common phenomenon in highly concentrated solutions of aliphatic diacids at elevated temperatures[5]. The coalesced oil droplets trap impurities and eventually solidify into impure agglomerates[6].

  • Solution: You must bypass the LLPS boundary by introducing seed crystals at the upper edge of the metastable zone (typically 5–10°C below the saturation temperature)[7]. Ensure the initial concentration is lowered slightly and maintain a low supersaturation generation rate during cooling.

Q3: How can I reduce residual solvent (e.g., heptane/EtOAc) inclusions in the final crystal lattice?

  • Causality: Rapid addition of an anti-solvent causes a massive, localized spike in supersaturation. This leads to rapid dendritic crystal growth and severe agglomeration, which physically traps the mother liquor and wash solvents within the interstitial spaces of the crystal[8].

  • Solution: Transition to a controlled, dropwise anti-solvent addition over 2–3 hours during an isothermal hold[9]. This maintains a low, constant supersaturation level, promoting the growth of large, uniform crystals that do not agglomerate and are easily dried without solvent entrapment[10].

Quantitative Data: Impurity Profile & Solvent Dynamics
Impurity / DefectChemical SpeciesCausality / OriginTargeted Removal Strategy
Over-oxidation as-dimethylsuccinic acidExcessive ring cleavage[2]High-solubility primary solvent (EtOAc)
Structural Isomer 3,4-dimethyladipic acidIsomeric starting materialSlow cooling (0.1°C/min) to reject lattice inclusion
Unreacted SM 3,3-dimethylcyclohexanoneIncomplete oxidation[1]Cold non-polar wash (Heptane)
Solvent Inclusion EtOAc / HeptaneAgglomeration / Dendritic growth[8]Dropwise anti-solvent addition & 40°C vacuum drying
Standard Operating Protocol: Seeded Cooling & Anti-Solvent Crystallization

Self-Validating Design: This protocol includes built-in checks to ensure the system remains within the thermodynamic metastable zone, preventing oiling out and impurity entrapment.

Phase 1: Dissolution & Polish Filtration

  • Suspend crude 3,3-DMAA in Ethyl Acetate (EtOAc) at a ratio of 1:5 (w/v).

  • Heat the mixture to 65°C under continuous agitation (300 rpm) until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent with no visible particulates or phase separation.

  • Perform a hot polish filtration through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove insoluble oxidation polymers.

Phase 2: Controlled Cooling & Seeding 4. Cool the solution from 65°C to 50°C at a rate of 0.5°C/min. 5. At 50°C (the empirically determined upper metastable zone), add 1% (w/w) pure 3,3-DMAA seed crystals. 6. Hold isothermally at 50°C for 30 minutes.

  • Validation Check: Observe the slurry using process analytical technology (PAT) or visual inspection; the seeds must persist and not dissolve, confirming the system is supersaturated but avoiding LLPS[7].

  • Resume cooling to 20°C at a strict rate of 0.1°C/min to promote orderly lattice formation.

Phase 3: Anti-Solvent Addition & Maturation 8. Hold the slurry isothermally at 20°C. 9. Begin dropwise addition of Heptane (anti-solvent) at a ratio of 1:1 (v/v) relative to EtOAc over a period of 2.5 hours. 10. Once addition is complete, cool the slurry to 5°C at 0.1°C/min and hold for 2 hours to maximize yield.

Phase 4: Isolation & Drying 11. Isolate the crystals via vacuum filtration. 12. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) Heptane to displace the mother liquor and remove unreacted starting materials[8]. 13. Dry the crystals in a vacuum oven at 40°C (below the melting point of potential impurities) for 12 hours to remove residual solvent.

References
  • [2] Report of the British Association for the Advancement of Science - Internet Archive. 2

  • [1] 3,3-Dimethylcyclohexanone | 2979-19-3 - Benchchem. 1

  • [4] An In-Line Study of Oiling Out and Crystallization - ACS Publications. 4

  • [6] An In-Line Study of Oiling Out and Crystallization - ResearchGate. 6

  • [5] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. 5

  • [7] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. 7

  • [8] Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - PMC. 8

  • [9] Process Analytical Tools To Control Polymorphism and Particle Size in Batch Crystallization Processes - ACS Publications. 9

  • [3] Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations - ResearchGate. 3

  • [10] Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Publications. 10

Sources

Troubleshooting

optimizing HPLC retention time for 3,3-dimethylhexanedioic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatographic behavior of aliphatic dicarboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatographic behavior of aliphatic dicarboxylic acids.

Analyzing 3,3-dimethylhexanedioic acid presents a unique set of challenges. Because this molecule lacks a conjugated chromophore (necessitating low-UV or MS detection) and contains dual ionizable carboxyl groups, it is highly susceptible to secondary interactions and thermodynamic fluctuations. Achieving stable retention times requires moving beyond basic troubleshooting and implementing rigorous control over your system's fluidics and mobile phase chemistry.

Below is our comprehensive, self-validating guide to diagnosing and permanently resolving retention time (RT) drift for this specific analyte.

Part 1: Diagnostic Workflow for Retention Time Drift

Before adjusting your method, you must isolate whether the RT drift is chemical (thermodynamic) or mechanical (fluidic). Follow this logical elimination pathway:

RT_Optimization Start Retention Time Drift in 3,3-Dimethylhexanedioic Acid CheckFlow 1. Assess Flow & Pressure (Is RTR constant?) Start->CheckFlow CheckPH 2. Assess Mobile Phase (pH & Organic %) CheckFlow->CheckPH Variable Shift FixFlow Check Pump Seals & Degasser CheckFlow->FixFlow Constant Shift Across Peaks CheckTemp 3. Assess Column Temperature CheckPH->CheckTemp Systematic Trend FixPH Buffer to pH < 2.5 Mix Gravimetrically CheckPH->FixPH Random Drift or Tailing FixTemp Engage Column Oven (± 0.1 °C Control) CheckTemp->FixTemp Gradual Drift Over Time

Diagnostic workflow for isolating retention time drift in HPLC analysis of acidic compounds.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 3,3-dimethylhexanedioic acid elute near the void volume or show severe retention time instability on my standard C18 column? A1: This is an ionization issue. As a dicarboxylic acid, 3,3-dimethylhexanedioic acid possesses two ionizable carboxyl groups with pKa values typically ranging between 4.4 and 5.4. If your mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. Deprotonated organic acids have minimal affinity for non-polar C18 stationary phases. Furthermore, a shift of as little as 0.1 pH units can result in a massive retention time shift of up to 10%[1]. Causality & Solution: To force the analyte into its fully protonated, hydrophobic state, the mobile phase pH must be maintained at least two units below its lowest pKa (e.g., pH 2.0–2.5). Use strong, low-pH buffers like 20 mM potassium phosphate (adjusted with phosphoric acid) for UV detection, or 0.1% formic acid for LC-MS compatibility.

Q2: I have acidified my mobile phase, but my retention times are still drifting downwards over multiple injections. What is happening? A2: This is a classic symptom of "phase collapse" (pore dewetting). Highly polar aliphatic acids require highly aqueous mobile phases (often <5% organic modifier) for adequate retention on reversed-phase columns. Under these conditions, the hydrophobic C18 alkyl chains can mat down, expelling water from the pores and drastically reducing the effective surface area, which manifests as continuously decreasing retention times. Causality & Solution: Switch to an "AQ-type" (aqueous-compatible) C18 column, which incorporates polar-embedded groups to keep the alkyl chains extended in 100% aqueous conditions. Alternatively, consider Ion Exclusion Chromatography, which is often the first choice for separating weak organic acids because it utilizes electrostatic repulsion rather than hydrophobic interaction[2].

Q3: How can I definitively distinguish whether my RT drift is caused by a pump issue or a mobile phase mixing error? A3: You can diagnose the root cause mathematically by calculating the Retention Time Ratio (RTR) between the problem chromatogram and the original chromatogram across multiple peaks. If the RTR is constant for all peaks, the issue is fluidic (e.g., worn pump seals or a faulty check valve causing a flow rate drop). If the RTR shows a trend or random changes, it indicates a selectivity change driven by mobile phase composition (%B error) or pH fluctuations[3].

Part 3: Quantitative Impact of System Variables

Understanding the mathematical relationship between system variables and retention time is critical for setting system suitability limits.

VariableTypical FluctuationImpact on Retention TimeMechanistic Cause
Mobile Phase pH ± 0.1 unitsUp to 10% shiftAlters the ionization state ratio of the carboxylic acid, drastically changing its hydrophobicity[1].
Organic Modifier (%B) ± 1.0% error5% to 15% shiftThere is an exponential relationship between the retention factor (k) and the volume fraction of the organic solvent[1].
Column Temperature ± 1.0 °C1% to 2% shiftAlters mass transfer kinetics and analyte solubility; especially impacts late-eluting peaks. Uncontrolled HVAC swings cause gradual daily drift[4].
Flow Rate - 5.0% drop+ 5.0% increaseDirect inverse proportional relationship. Often caused by micro-leaks or check valve failures that do not trigger pressure alarms[3].

Part 4: Self-Validating Experimental Protocol

To eliminate the variables discussed above, implement this step-by-step optimization workflow for the reversed-phase analysis of 3,3-dimethylhexanedioic acid. Every step includes a built-in validation check to ensure system integrity before you inject your first sample.

Step 1: Gravimetric Mobile Phase Preparation

Why: Volumetric mixing of aqueous and organic solvents is prone to volume contraction, and relying on the pump's proportioning valve at extreme ratios (e.g., 98% A / 2% B) introduces micro-fluctuations in solvent strength.

  • Weigh the aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 2.2) and the organic modifier (e.g., Acetonitrile) directly into a single mobile phase reservoir using a calibrated balance.

  • Degas the pre-mixed solvent using ultrasonication under vacuum for 10 minutes. Self-Validation Check: By pre-mixing the isocratic mobile phase in a single bottle, you completely bypass the pump's proportioning valve. If your RT drift disappears after doing this, your pump's mixing valve requires maintenance[1].

Step 2: Flow Rate and System Integrity Verification

Why: Micro-leaks often evaporate before they drip, causing silent flow rate drops that mimic chemical retention time drift.

  • Purge the system with the pre-mixed mobile phase.

  • Disconnect the column and attach a zero-dead-volume union to restrict the flow slightly. Self-Validation Check: Set the flow to 1.00 mL/min. Collect the effluent in a 10 mL Class A graduated cylinder for exactly 10.0 minutes using a calibrated stopwatch. The volume must be exactly 10.0 mL. If it is 9.5 mL, you have a 5% flow deficit causing a proportional 5% increase in retention time[1]. Replace pump seals and check valves before proceeding.

Step 3: Column Equilibration and Temperature Stabilization

Why: Temperature gradients across the column cause band broadening and RT drift.

  • Install an AQ-compatible C18 column (e.g., 150 x 4.6 mm, 3 µm) inside a forced-air column oven.

  • Set the oven to 35.0 °C to insulate the column from ambient laboratory HVAC fluctuations[4].

  • Flush the column with at least 20 column volumes of the mobile phase. Self-Validation Check: Monitor the baseline at 210 nm. Do not inject any samples until the baseline drift is less than 0.1 mAU/min and the system pressure delta is < 10 psi over a 5-minute window.

Step 4: System Suitability Testing (SST)
  • Inject a standard solution of 3,3-dimethylhexanedioic acid (e.g., 1 mg/mL) six consecutive times. Self-Validation Check: Calculate the %RSD of the retention time. A robust, thermodynamically stable method must yield an RT %RSD of ≤ 0.5%. If the %RSD exceeds this threshold, return to the diagnostic workflow diagram to isolate the remaining variable.

References

  • Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide | Source: Timberline Instruments | URL: [Link]

  • Title: HPLC Troubleshooting Guide | Source: University of Pittsburgh | URL: [Link]

  • Title: Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach | Source: Chromatography Today | URL: [Link]

  • Title: No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application | Source: Shimadzu | URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,3-Dimethylhexanedioic Acid Polymerization

Welcome to the Technical Support Center. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with 3,3-dimethylhexanedioic acid (also known as 3,3-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with 3,3-dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid). While this monomer offers excellent thermal stability and unique structural properties for advanced polyesters and polyamides, its asymmetric steric profile presents significant challenges during step-growth polymerization.

Below, you will find a deep-dive mechanistic explanation, troubleshooting FAQs, quantitative performance data, and validated experimental protocols to help you achieve high-molecular-weight polymers.

Mechanistic Understanding of the Steric Barrier

In step-growth polymerization, achieving a high degree of polymerization ( Xn​ ) strictly requires functional group conversions exceeding 99%, as dictated by the Carothers equation. 3,3-dimethylhexanedioic acid inherently disrupts Flory’s principle of equal reactivity due to its molecular geometry [2].

The gem-dimethyl group at the C3 position creates a massive spatial bulk. The C1 carboxylic acid is separated from this bulky center by only a single methylene group (C2), whereas the C6 carboxylic acid is separated by two methylene groups (C4, C5). Consequently, the bulky methyl groups physically obstruct the optimal Bürgi-Dunitz approach trajectory (approx. 107°) for incoming nucleophiles at the C1 carbonyl.

During polycondensation, the unhindered C6 group reacts rapidly, but the sterically shielded C1 group reacts sluggishly. This kinetic bottleneck leaves growing polymer chains "capped" with unreacted C1 ends, prematurely halting chain extension and trapping the system at the oligomer stage[1].

Troubleshooting Guides & FAQs

Q1: Why does my direct melt polycondensation plateau at a number-average molecular weight ( Mn​ ) of < 5,000 g/mol ? A: You are experiencing kinetic trapping. The thermal energy supplied in a standard melt process (e.g., 180 °C) is insufficient to overcome the high activation energy ( Ea​ ) barrier at the sterically shielded C1 carboxyl group. Once the easily accessible C6 groups are consumed, the reaction rate drops exponentially, resulting in low-molecular-weight oligomers.

Q2: Can I simply increase the reaction temperature to force the C1 carboxyl to react? A: Brute-force heating is not recommended. While increasing the temperature to >240 °C provides more thermal energy, it simultaneously triggers side reactions such as thermal degradation, monomer decarboxylation, or etherification of the diol (in polyester synthesis). These side reactions destroy the strict 1:1 stoichiometric balance required for step-growth polymerization, permanently preventing high molecular weight[3].

Q3: I must use a solvent-free melt polymerization for biomedical applications. How do I bypass this kinetic bottleneck? A: You must employ a highly oxophilic Lewis acid catalyst, such as Titanium(IV) butoxide ( Ti(OBu)4​ ) or Tin(II) octoate ( Sn(Oct)2​ ). These metals coordinate directly with the carbonyl oxygen of the C1 group, drawing electron density away from the carbon. This polarization drastically increases the electrophilicity of the carbonyl carbon, lowering the Ea​ and allowing nucleophilic attack despite the steric crowding.

Q4: Even with catalysts, my reaction is too slow. Is there a chemical workaround? A: Yes. The most effective strategy is to abandon direct esterification/amidation and convert the diacid into 3,3-dimethyladipoyl chloride . The acyl chloride is a vastly superior leaving group compared to a hydroxyl group. This chemical activation makes the carbonyl so reactive that the steric barrier becomes negligible, allowing for rapid interfacial or solution polymerization at room temperature[4].

Quantitative Data: Polymerization Strategy Comparison

The following table summarizes the expected outcomes when applying different synthetic strategies to 3,3-dimethylhexanedioic acid.

Polymerization StrategyCatalyst / ReagentReaction Temp (°C)Reaction Time (h)Typical Mn​ ( g/mol )Dispersity (Đ)
Direct Melt None180 - 22024 - 48< 5,0002.5 - 3.0
Catalyzed Melt Ti(OBu)4​ (0.1 mol%)200 - 24012 - 2415,000 - 25,0002.1 - 2.4
Solution (Acid Chloride) Triethylamine (TEA)0 - 254 - 830,000 - 50,0001.8 - 2.2
Interfacial NaOH (Aqueous)25< 1> 50,0002.0 - 2.5

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Chemical Activation (Synthesis of 3,3-Dimethyladipoyl Chloride)

Causality Note: Converting the diacid to a diacyl chloride eliminates the steric bottleneck by drastically increasing the ground-state energy of the monomer.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet to maintain anhydrous conditions.

  • Reagents: Suspend 3,3-dimethylhexanedioic acid (10.0 g, 57.4 mmol) in anhydrous dichloromethane (50 mL).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Self-Validation: DMF reacts with thionyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent.

  • Activation: Using an addition funnel, slowly add thionyl chloride ( SOCl2​ ) (20.5 g, 172 mmol, 3.0 eq) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Warm the mixture to room temperature, then heat to a gentle reflux (45 °C) for 4 hours. Self-Validation: The reaction is complete when the evolution of SO2​ and HCl gases ceases, and the heterogeneous suspension becomes a clear, homogeneous solution.

  • Purification: Remove excess SOCl2​ and solvent under reduced pressure. Distill the crude yellow oil under high vacuum to yield pure 3,3-dimethyladipoyl chloride.

Protocol B: Interfacial Polycondensation (For High MW Polyamides)

Causality Note: Interfacial polymerization occurs at the boundary of two immiscible liquids, driving the reaction to infinite conversion locally and bypassing stoichiometric precision issues.

  • Aqueous Phase: Dissolve hexamethylenediamine (1.0 eq) and sodium hydroxide (2.2 eq) in distilled water. Note: NaOH acts as an acid scavenger. Without it, the HCl byproduct will protonate the diamine, destroying its nucleophilicity and halting the reaction.

  • Organic Phase: Dissolve the synthesized 3,3-dimethyladipoyl chloride (1.0 eq) in anhydrous chloroform.

  • Polymerization: Carefully pour the aqueous phase into a beaker. Slowly layer the organic phase on top to prevent premature mixing.

  • Extraction: A polymer film will instantly form at the liquid-liquid interface. Self-Validation: Grasp the center of this film with forceps and pull it continuously upward onto a rotating glass rod. A continuous, unbroken thread confirms that a high molecular weight has been achieved.

  • Washing & Drying: Wash the collected polyamide thoroughly with water and methanol to remove trapped salts, then dry in a vacuum oven at 60 °C for 24 hours.

Workflow Visualization

The following diagram maps the strategic decision tree for overcoming steric hindrance based on your specific laboratory constraints.

StericHindrance Monomer 3,3-Dimethylhexanedioic Acid (Sterically Hindered Monomer) Direct Direct Melt Polycondensation Monomer->Direct Standard Route Activation Diacyl Chloride Activation (SOCl2 / DMF) Monomer->Activation Chemical Activation LowMW Low MW Oligomers (Kinetically Trapped) Direct->LowMW Steric Shielding at C1 Interfacial Interfacial Polymerization (Acid Scavenger) Activation->Interfacial Electrophilic Intermediate LewisAcid Lewis Acid Catalyst (Ti(OBu)4) LowMW->LewisAcid Overcome Energy Barrier HighMW High Molecular Weight Polymer (Target Achieved) LewisAcid->HighMW Extended Vacuum Interfacial->HighMW Rapid Step-Growth

Fig 1. Workflow to overcome steric hindrance in 3,3-dimethylhexanedioic acid polymerization.

References

  • Wu, L., Mascal, M., et al. "Electrochemical Coupling of Biomass‐Derived Acids: New C8 Platforms for Renewable Polymers and Fuels." ChemSusChem, National Institutes of Health (NIH). 1

  • "Synthesis and NMR Characterization of Hyperbranched Polyesters from Trimethylolpropane and Adipic Acid." Macromolecules, ACS Publications. 2

  • "Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide." Green Chemistry Letters and Reviews, Taylor & Francis. 3

  • "Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects." Pharmaceutics, MDPI. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Polymer Properties: 3,3-Dimethylhexanedioic Acid vs. Adipic Acid

For researchers and material scientists, the selection of a dicarboxylic acid monomer is a critical decision point that dictates the ultimate physical and mechanical properties of the resulting polymer. While adipic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and material scientists, the selection of a dicarboxylic acid monomer is a critical decision point that dictates the ultimate physical and mechanical properties of the resulting polymer. While adipic acid (hexanedioic acid) is a ubiquitous, linear C6 building block for industry-standard polyamides and polyesters like Nylon 6,6, its structural isomer, 3,3-dimethylhexanedioic acid, offers a compelling alternative for applications requiring modified flexibility and amorphous characteristics.

This guide provides an in-depth comparison of these two diacids, moving from fundamental structural differences to their influence on polymer chain architecture and culminating in a discussion of the expected performance in terms of flexibility and strength. We will ground this analysis in established principles of polymer science and provide actionable experimental protocols for validation.

The Decisive Structural Difference: Steric Hindrance

The core distinction between adipic acid and 3,3-dimethylhexanedioic acid lies in the presence of a gem-dimethyl group on the third carbon of the latter's aliphatic backbone. Adipic acid is a perfectly linear and symmetrical molecule, a feature that allows for efficient, orderly packing of polymer chains.[1] In contrast, the two methyl groups of 3,3-dimethylhexanedioic acid introduce significant steric hindrance, creating a permanent "kink" or disruption in the polymer backbone.

This fundamental structural divergence is the primary driver of the differences in the macroscopic properties of the polymers they form.

Caption: Impact of monomer structure on polymer properties.

Impact on Polymer Crystallinity and Mechanical Performance

The ability of polymer chains to pack into ordered, crystalline domains is a key determinant of mechanical strength and stiffness. Regions of high crystallinity act as physical cross-links, reinforcing the material and increasing properties like tensile strength and modulus. Conversely, amorphous regions, where chains are disordered, contribute to flexibility and elongation.

Adipic Acid Polymers: The linear geometry of adipic acid facilitates close packing of polymer chains, promoting the formation of semi-crystalline structures. A prime example is Nylon 6,6 (poly(hexamethylene adipamide)), which owes its high tensile strength and abrasion resistance to strong intermolecular hydrogen bonds within well-ordered crystalline domains.[2]

3,3-Dimethylhexanedioic Acid Polymers: The gem-dimethyl groups act as built-in defects along the polymer chain. This steric hindrance prevents the chains from aligning closely, thereby inhibiting crystallization and favoring the formation of largely amorphous materials.[3] This structural disruption is expected to lead to:

  • Lower Tensile Strength and Modulus: With fewer crystalline regions to bear the load, the polymer will be less stiff and have a lower ultimate strength.

  • Increased Flexibility and Elongation at Break: The disordered amorphous chains can more easily uncoil and move past one another under stress, allowing the material to stretch more before fracturing.

  • Lower Glass Transition Temperature (Tg): The increased free volume between the irregularly packed chains generally leads to a lower Tg, meaning the polymer transitions from a rigid, glassy state to a softer, rubbery state at a lower temperature.[4]

Comparative Data Summary
PropertyAdipic Acid Polymer (Nylon 6,6)3,3-Dimethylhexanedioic Acid Polymer (Hypothesized)Causality
Crystallinity Semi-crystallineAmorphous or low crystallinityLinear structure of adipic acid allows for orderly chain packing; gem-dimethyl groups disrupt this packing.
Tensile Strength High (~85 MPa)[5]LowerReduced crystallinity leads to fewer reinforcing crystalline domains.
Tensile Modulus High (~3100 MPa)[5]LowerA measure of stiffness, which is directly related to crystallinity.
Elongation at Break Low (~7-60%)[1][5]HigherAmorphous chains can uncoil and slide past each other more easily, allowing for greater extension.
Flexibility LowerHigherDirectly correlated with the amorphous content and lower modulus.

Experimental Validation Protocols

To empirically validate the theoretical comparison presented, the following protocols outline the synthesis of a representative polyamide and the subsequent characterization of its mechanical properties according to established standards.

Protocol: Synthesis of Polyamide via Melt Polycondensation

This protocol describes the synthesis of a polyamide from a dicarboxylic acid (either adipic or 3,3-dimethylhexanedioic acid) and a diamine (e.g., hexamethylenediamine, HMDA).

Materials:

  • Dicarboxylic Acid (Adipic Acid or 3,3-Dimethylhexanedioic Acid)

  • Hexamethylenediamine (HMDA)

  • Deionized Water

  • Nitrogen Gas (Inert Atmosphere)

Equipment:

  • High-pressure reaction vessel with mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Salt Formation:

    • Prepare an aqueous solution containing equimolar amounts of the dicarboxylic acid and HMDA in deionized water (e.g., a 50-60% salt solution by weight).

    • Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) to ensure complete dissolution and formation of the "nylon salt." This step is crucial for achieving a 1:1 stoichiometric balance.

  • Concentration:

    • Transfer the nylon salt solution to the reaction vessel.

    • Heat the solution to evaporate excess water, concentrating the salt solution.

  • Polycondensation:

    • Seal the reactor and purge with nitrogen to create an inert atmosphere.

    • Increase the temperature gradually to ~220°C and allow the internal pressure to rise to approximately 18 bar (260 psi).

    • Hold these conditions to initiate the formation of low molecular weight prepolymer.

    • Continue to increase the temperature to ~275-285°C while slowly venting the steam to maintain pressure. This process removes water, the byproduct of condensation, driving the polymerization reaction forward.

    • Once the desired temperature is reached, slowly reduce the pressure to atmospheric pressure and then apply a vacuum for the final stage of polymerization to remove the last traces of water and achieve a high molecular weight polymer.

  • Extrusion and Pelletization:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to cool and solidify.

    • Feed the solidified polymer strand into a pelletizer to produce pellets for subsequent processing and testing.

Protocol: Mechanical Tensile Testing

The mechanical properties of the synthesized polymers should be evaluated using standardized test methods to ensure comparability and reproducibility.

Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics".[6][7][8] This standard is suitable for rigid and semi-rigid plastics with a thickness of 1.0 mm or greater.

Procedure:

  • Specimen Preparation:

    • Injection mold the polymer pellets into standardized "dumbbell" or "dog-bone" shaped specimens (Type I is most common).[6] This shape ensures that fracture occurs in the narrow central region.

    • Condition the specimens for at least 40 hours at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) as specified in ASTM D618.

  • Testing:

    • Use a Universal Testing Machine (UTM) equipped with appropriate grips and a load cell.[6]

    • Secure the specimen in the grips of the UTM.

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

    • Apply a tensile force at a constant rate of crosshead speed until the specimen fractures.

  • Data Analysis:

    • Record the force and elongation data throughout the test.

    • From the resulting stress-strain curve, calculate the following key properties:

      • Tensile Strength (at break or yield): The maximum stress the material can withstand.[7]

      • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[7]

      • Elongation at Break: The percentage increase in length that the specimen undergoes before fracturing, a measure of ductility.[7]

Experimental_Workflow Monomers 1. Monomer Selection - Adipic Acid - 3,3-Dimethylhexanedioic Acid - Hexamethylenediamine Salt_Formation 2. Nylon Salt Formation (Equimolar Aqueous Solution) Monomers->Salt_Formation Polycondensation 3. Melt Polycondensation - Temp: ~285°C - Pressure: ~18 bar -> Vacuum Salt_Formation->Polycondensation Extrusion 4. Extrusion & Pelletization Polycondensation->Extrusion Molding 5. Injection Molding (ASTM D638 Specimen) Extrusion->Molding Conditioning 6. Specimen Conditioning (23°C, 50% RH, 40h) Molding->Conditioning Testing 7. Tensile Testing (UTM) (ASTM D638) Conditioning->Testing Data 8. Data Analysis - Tensile Strength - Tensile Modulus - Elongation at Break Testing->Data

Caption: Experimental workflow for polymer synthesis and mechanical characterization.

Conclusion and Application Outlook

The choice between adipic acid and 3,3-dimethylhexanedioic acid is a strategic decision in polymer design.

  • Adipic acid remains the monomer of choice for applications demanding high strength, stiffness, and thermal stability, where a semi-crystalline nature is advantageous. Its use is well-established in engineering plastics, fibers, and automotive components.

  • 3,3-dimethylhexanedioic acid serves as a specialty monomer to engineer flexibility and amorphicity into a polymer backbone. By disrupting crystallinity, it can be used to create materials with higher elongation, improved clarity (due to the lack of light-scattering crystallites), and potentially better solubility in organic solvents. Such polymers could be valuable in applications like flexible films, adhesives, and as toughening agents in polymer blends.

This guide provides the theoretical foundation and experimental framework for researchers to explore these differences. By understanding the causal link between the gem-dimethyl structural feature and the resulting macroscopic properties, scientists can make more informed decisions in the development of novel polymers tailored to specific performance requirements.

References

  • Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylhexanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). Retrieved from [Link]

  • The Essential Guide to Plastic Tensile Testing. (2026, January 21). Retrieved from [Link]

  • science-revision.co.uk. (n.d.). Polyamides. Retrieved from [Link]

  • Industrial Physics. (2025, May 29). Standard Test Method for Tensile Properties of Plastics ASTM D638. Retrieved from [Link]

  • Extrica. (2024, October 18). Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction. Retrieved from [Link]

  • Synthesis and characterization of novel polyimides with bulky pendant groups. (n.d.). Retrieved from [Link]

  • Parodi, E., Govaert, L., & Peters, G. (2017). Glass transition temperature versus structure of polyamide 6: A flash-DSC study. Thermochimica Acta. Retrieved from [Link]

  • Liu, S., Cheng, X., Su, T., & Wang, Z. (2025, April 16). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Kamran, M., et al. (n.d.). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Pollen AM. (n.d.). PA-6-6. Retrieved from [Link]

  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]

  • Patel, J. (2024, April 17). Biobased Linear Polyester: Effect of Acids and Diols. Retrieved from [Link]

  • AZoM. (2001, May 16). Polyamide 6/6 - Nylon 6/6 - PA 6/6. Retrieved from [Link]

  • Ensinger. (n.d.). PA 6 - TECAMID 6 natural. Retrieved from [Link]

  • Zhang, Y., et al. (2023, June 25). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. MDPI. Retrieved from [Link]

  • Patel, J. (2025). Research Colloquium 2025-: Biobased Polyesters Derived from 1,4- Butanediol and Various Aliphatic Diacids. Digital Commons. Retrieved from [Link]

  • 3.12 Polymers. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Analysis of 3,3-Dimethylhexanedioic Acid and 2,2-Dimethylhexanedioic Acid: Structural Isomers with Divergent Properties

In the landscape of chemical synthesis and materials science, the subtle shift of a functional group can dramatically alter a molecule's physicochemical properties and, consequently, its applications. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and materials science, the subtle shift of a functional group can dramatically alter a molecule's physicochemical properties and, consequently, its applications. This guide provides an in-depth comparison of two structural isomers: 3,3-dimethylhexanedioic acid and 2,2-dimethylhexanedioic acid. While both are C8 dicarboxylic acids, the positioning of the gem-dimethyl groups on the carbon backbone imparts distinct characteristics that are of significant interest to researchers, scientists, and professionals in drug development and polymer chemistry.

Structural and Stereochemical Considerations

At the heart of their differences lies the placement of the two methyl groups. In 3,3-dimethylhexanedioic acid, the gem-dimethyl group is located at the β-position relative to one carboxylic acid and the γ-position to the other. In contrast, 2,2-dimethylhexanedioic acid features the gem-dimethyl group at the α-position to one of the carboxylic acid moieties. This seemingly minor variation has profound implications for the molecules' reactivity, acidity, and conformational flexibility.

The presence of the gem-dimethyl group introduces significant steric hindrance. In the 2,2-isomer, this steric bulk is in close proximity to a carboxyl group, which can influence its reactivity in esterification or amidation reactions.[1] Conversely, in the 3,3-isomer, the gem-dimethyl group is more centrally located, potentially impacting the overall molecular conformation and crystal packing.

Structural_Isomers cluster_0 3,3-Dimethylhexanedioic Acid cluster_1 2,2-Dimethylhexanedioic Acid 3_3_acid HOOC-CH₂-C(CH₃)₂-CH₂-CH₂-COOH 2_2_acid HOOC-C(CH₃)₂-CH₂-CH₂-CH₂-COOH Synthesis_3_3 start Diethyl 2,2-dimethylmalonate step1 1. NaOEt, EtOH 2. Ethyl 3-bromopropanoate start->step1 Alkylation intermediate Triethyl 2,2-dimethylpropane-1,1,3-tricarboxylate step1->intermediate step2 1. NaOH, H₂O, Δ 2. H₃O⁺ intermediate->step2 Hydrolysis & Decarboxylation product 3,3-Dimethylhexanedioic Acid step2->product

Figure 2: A potential synthetic pathway for 3,3-dimethylhexanedioic acid.

Experimental Protocol (Hypothetical):

  • Alkylation: Diethyl 2,2-dimethylmalonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate a carbanion. This is followed by nucleophilic substitution with ethyl 3-bromopropanoate to yield triethyl 2,2-dimethylpropane-1,1,3-tricarboxylate.

  • Hydrolysis and Decarboxylation: The resulting triester is subjected to basic hydrolysis using aqueous sodium hydroxide, followed by acidification. Upon heating, the intermediate malonic acid derivative undergoes decarboxylation to afford 3,3-dimethylhexanedioic acid.

Synthesis of 2,2-Dimethylhexanedioic Acid

The synthesis of the 2,2-isomer can be approached by alkylation of a suitable enolate or through oxidation of a precursor.

Synthesis_2_2 start Ethyl isobutyrate step1 1. LDA, THF, -78°C 2. Ethyl 4-bromobutanoate start->step1 Enolate Alkylation intermediate Diethyl 2,2-dimethyladipate step1->intermediate step2 1. NaOH, H₂O, Δ 2. H₃O⁺ intermediate->step2 Hydrolysis product 2,2-Dimethylhexanedioic Acid step2->product

Figure 3: A potential synthetic pathway for 2,2-dimethylhexanedioic acid.

Experimental Protocol (Hypothetical):

  • Enolate Formation and Alkylation: Ethyl isobutyrate is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to form the corresponding enolate. This enolate is then reacted with ethyl 4-bromobutanoate to form diethyl 2,2-dimethyladipate.

  • Hydrolysis: The resulting diester is hydrolyzed under basic conditions, followed by acidification, to yield 2,2-dimethylhexanedioic acid.

Spectroscopic Analysis

The structural differences between the two isomers will be clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • 3,3-Dimethylhexanedioic Acid: Would be expected to show a singlet for the six methyl protons, and multiplets for the three sets of methylene protons.

    • 2,2-Dimethylhexanedioic Acid: Would also show a singlet for the six methyl protons, but the chemical shifts and coupling patterns of the four sets of methylene protons would be distinct from the 3,3-isomer. The methylene group adjacent to the carboxyl group would likely appear as a triplet.

  • ¹³C NMR:

    • 3,3-Dimethylhexanedioic Acid: Will exhibit distinct signals for the two carboxyl carbons, the quaternary carbon, the two methyl carbons, and the three methylene carbons.

    • 2,2-Dimethylhexanedioic Acid: Will show signals for the two carboxyl carbons, the quaternary carbon, the two methyl carbons, and the four methylene carbons, with chemical shifts differing from the 3,3-isomer due to the different electronic environments. [2]

Infrared (IR) Spectroscopy

Both isomers will display the characteristic broad O-H stretch of a carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). [3]Subtle differences in the fingerprint region may arise from the different skeletal vibrations.

Mass Spectrometry (MS)

Both molecules will have the same molecular ion peak. However, their fragmentation patterns will differ significantly due to the different locations of the gem-dimethyl group, which will influence the stability of the resulting carbocations upon fragmentation. The 2,2-isomer might show a prominent fragment corresponding to the loss of the carboxyl group adjacent to the quaternary center. [4]

Potential Applications: A Forward Look

While specific applications for these two isomers are not extensively documented, their structural motifs suggest potential utility in several areas, particularly for professionals in drug development and polymer science.

  • Polymer Chemistry: Branched dicarboxylic acids are known to influence the properties of polyesters and polyamides. [5]The gem-dimethyl group can disrupt chain packing, leading to polymers with lower crystallinity, increased solubility, and potentially enhanced flexibility. [6]The 3,3-isomer, with its more central bulky group, might be particularly effective in this regard. These modified polymers could find use as biodegradable plastics, adhesives, or coatings.

  • Drug Development: The "gem-dimethyl effect" is a known strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of drug candidates. [7]By blocking a potential site of metabolism, the half-life of a drug can be extended. Either of these isomers could serve as a linker or scaffold in the design of new therapeutic agents, where the gem-dimethyl group provides conformational constraint and metabolic blocking. The different steric environments around the carboxyl groups could be exploited for selective derivatization or to modulate binding to a biological target.

  • Lubricants and Plasticizers: Esters derived from branched dicarboxylic acids can exhibit favorable properties as synthetic lubricants or as plasticizers for polymers, offering good thermal stability and low-temperature performance.

Conclusion: A Tale of Two Isomers

The cases of 3,3-dimethylhexanedioic acid and 2,2-dimethylhexanedioic acid elegantly illustrate the principle that structure dictates function. The seemingly simple transposition of a gem-dimethyl group leads to predictable, yet significant, differences in their chemical and physical properties. For the researcher and developer, understanding these nuances is paramount. The 2,2-isomer presents a sterically hindered carboxylic acid, potentially offering unique reactivity and metabolic stability, while the 3,3-isomer provides a more centrally modified backbone, which could be ideal for tuning polymer properties. As the demand for novel materials and more effective pharmaceuticals continues to grow, a deeper exploration of such structurally diverse building blocks will undoubtedly pave the way for new innovations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53874426, 3,3-Dimethylhexanedioic acid. Retrieved from [Link].

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Part I. The formation of cyclo-propane-1: 1-diacetic acid and cyclo-butane-1: 1-diacetic acid. Journal of the Chemical Society, Transactions, 107, 1080-1106.
  • Fakirov, S. (Ed.). (2012). Handbook of condensation thermoplastic elastomers. John Wiley & Sons.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11701, 2,2-Dimethylsuccinic acid. Retrieved from [Link].

  • Google Patents. (n.d.). EP1204693B1 - Polyestercarbonate comprising residues of branched diacids.
  • Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). INDEX of 13C NMR spectra of organic compounds. Retrieved from [Link]

  • NIST. (n.d.). Hexanedioic acid, dimethyl ester. Retrieved from [Link]

  • PubMed. (2025). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]

  • LISKON. (2024). Applications of DMF-DMA in the pharmaceutical field. Retrieved from [Link]

  • ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • ACS Publications. (2003). New General Reagents for Esterification Reactions Allowing Controlled Inversion or Retention of Configuration on Chiral Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Branched-chain dicarboxylic acids. Retrieved from [Link]

  • PubMed. (2001). Preparation and Evaluation of Biphenyl Dimethyl Dicarboxylate Microemulsions for Oral Delivery. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed. (1987). Dicarboxylic acids generated by thermal alteration of kerogen and humic acids. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • Ketonization is a promising way for upgrading bio-derived carboxylic acids... (2020). Catalysts. Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223). Retrieved from [Link]

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). 2,2-Dimethylvaleric acid. Retrieved from [Link]

  • NIST. (n.d.). 2,2-Dimethylglutaric acid. Retrieved from [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2023). Effect of Dicarboxylic Acids' Aliphatic Chain on the Curing of Epoxidized Soybean Oil (ESO) Resins. Retrieved from [Link]

Sources

Validation

benchmarking 3,3-dimethylhexanedioic acid against standard dicarboxylic acids

Benchmarking 3,3-Dimethylhexanedioic Acid Against Standard Dicarboxylic Acids A Comprehensive Application Guide for Polymer Chemistry and Drug Development Executive Summary As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,3-Dimethylhexanedioic Acid Against Standard Dicarboxylic Acids A Comprehensive Application Guide for Polymer Chemistry and Drug Development

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to solve complex formulation challenges. Dicarboxylic acids are foundational in both materials science and pharmaceutical synthesis. While standard linear diacids like adipic acid and sebacic acid are industry workhorses, the introduction of branched structural motifs—specifically the gem-dimethyl group in 3,3-dimethylhexanedioic acid (also known as 3,3-dimethyladipic acid)—fundamentally alters the molecule's physicochemical profile. This guide provides an objective benchmarking of 3,3-dimethylhexanedioic acid against standard diacids, detailing the mechanistic causality behind its unique performance in polymer melt flow modification and targeted drug design.

Physicochemical Benchmarking

To understand the utility of 3,3-dimethylhexanedioic acid, we must first benchmark it against the ubiquitous linear aliphatic dicarboxylic acids: adipic acid (C6) and sebacic acid (C10). The table below summarizes their core quantitative data[1],[2],[3].

Property3,3-Dimethylhexanedioic AcidAdipic Acid (Standard C6)Sebacic Acid (Standard C10)
CAS Number 16838-81-6124-04-9111-20-6
Molecular Formula C8H14O4C6H10O4C10H18O4
Molecular Weight 174.19 g/mol 146.14 g/mol 202.25 g/mol
Melting Point Lower than Adipic Acid (Disrupted packing)151–154 °C131–134 °C
Key Structural Feature Gem-dimethyl substitution at C3Linear C6 aliphatic chainLinear C10 aliphatic chain
Primary Applications Specialty polycarbonates, SPR inhibitorsNylon 6,6, polyurethanesHigh-performance nylons

Mechanistic Implications of Gem-Dimethyl Substitution

Structural changes must be evaluated through the lens of causality. The substitution of two hydrogen atoms with methyl groups at the C3 position of the hexanedioic acid backbone induces two critical mechanistic effects:

  • Steric Hindrance and Disrupted Chain Packing: In polymer chemistry, linear diacids like adipic acid pack tightly into highly crystalline domains due to unhindered intermolecular forces. The gem-dimethyl group in 3,3-dimethylhexanedioic acid acts as a steric wedge. This conformational restriction disrupts the regular packing of polymer chains, lowering the crystallinity and melting temperature ( Tm​ ) of the resulting polymer. In high-heat polycarbonate blends, incorporating 3,3-dimethyladipic acid improves melt flow properties without severely compromising the thermal resistance required for complex molded parts[4].

  • Enhanced Lipophilicity and Target Binding: In drug development, lipophilicity dictates membrane permeability and target receptor affinity. The addition of the hydrophobic gem-dimethyl bulk increases the molecule's overall lipophilicity compared to adipic acid. When used as a synthetic intermediate for sepiapterin reductase (SPR) inhibitors, this structural motif enhances the binding affinity of the drug molecule within the hydrophobic pockets of the target enzyme, a critical factor in treating acute and chronic pain[5].

Visualizing the Mechanistic Logic

The following diagram illustrates the causal relationship between the chemical structure of 3,3-dimethylhexanedioic acid and its macroscopic performance in distinct industries.

G N1 3,3-Dimethylhexanedioic Acid N2 Gem-Dimethyl Substitution at C3 N1->N2 N3 Steric Hindrance N2->N3 Restricts bond rotation N4 Increased Lipophilicity N2->N4 Adds hydrophobic bulk N5 Polymer Chemistry: Disrupted Packing & Improved Flow N3->N5 Lowers crystallinity/Tm N6 Drug Development: Enhanced Hydrophobic Pocket Binding N4->N6 Increases receptor affinity

Fig 1: Mechanistic impact of gem-dimethyl substitution on polymer and pharmaceutical applications.

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the incorporation of 3,3-dimethylhexanedioic acid into practical laboratory workflows.

Workflow A: Synthesis of a Pharmaceutical Intermediate (Esterification) This protocol outlines the conversion of 3,3-dimethylhexanedioic acid into its corresponding diester, a critical intermediate in the synthesis of sepiapterin reductase inhibitors[5].

  • Reagent Preparation: Dissolve 7.8 g (44.8 mmol) of 3,3-dimethylhexanedioic acid in 100 mL of anhydrous methanol (MeOH) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add 1 g (approx. 10 mmol) of concentrated sulfuric acid ( H2​SO4​ ) dropwise to the solution while stirring. Causality: The acid catalyzes the Fischer esterification, driving the equilibrium toward the ester product.

  • Reaction: Heat the mixture to 80 °C and stir continuously for 2 hours.

  • Concentration & Neutralization: Concentrate the mixture under reduced pressure. Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution dropwise to the residue until the pH reaches 7. Causality: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup, ensuring a self-validating high yield.

  • Extraction: Extract the aqueous mixture twice with 50 mL of ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under vacuum to yield the product. Validate via LC-MS (expected m/z = 203.1 [M+H]+)[5].

Workflow B: Modification of High-Heat Polycarbonate Blends This workflow demonstrates how 3,3-dimethyladipic acid is utilized to tune the rheological properties of polycarbonates[4].

  • Monomer Selection: Replace a calculated molar fraction of standard linear dicarboxylic acids (e.g., sebacic acid) with 3,3-dimethylhexanedioic acid during the formulation of poly(aliphatic ester)-polycarbonate copolymers.

  • Melt Polymerization: Subject the monomer mixture (including bisphenol-A and a carbonate source like diphenyl carbonate) to melt polymerization at 250–300 °C under vacuum.

  • Rheological Assessment: Extrude the resulting copolymer and measure the melt volume flow rate (MVR). Causality: The steric bulk of the gem-dimethyl group increases the free volume between polymer chains, significantly improving the MVR compared to the unmodified polycarbonate.

  • Thermal Validation: Perform Differential Scanning Calorimetry (DSC) to ensure the glass transition temperature ( Tg​ ) remains within the acceptable high-heat threshold for the target application (e.g., automotive headlamp bezels)[4].

References

  • PubChem (National Institutes of Health). "3,3-Dimethylhexanedioic acid | C8H14O4 | CID 53874426". Available at:[Link]

  • China Amines. "Adipic Acid (C₆H₁₀O₄) | Industrial Applications & Properties". Available at:[Link]

  • Google Patents. "CN106255722A - High heat polycarbonate compositions".
  • Google Patents. "CA3038280A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors".

Sources

Comparative

A Comparative Guide to the FTIR Spectra of 3,3-Dimethylhexanedioic Acid and its Esterified Forms

For professionals in research, and particularly in drug development, the precise tracking of chemical transformations is paramount. Esterification, a fundamental reaction in organic synthesis, is often a key step in crea...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research, and particularly in drug development, the precise tracking of chemical transformations is paramount. Esterification, a fundamental reaction in organic synthesis, is often a key step in creating active pharmaceutical ingredients or their precursors. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, rapid, and non-destructive method to monitor this process by identifying the disappearance of reactant functional groups and the appearance of product-specific signatures.[1]

This guide provides an in-depth comparison of the FTIR spectra of 3,3-dimethylhexanedioic acid and its corresponding diester, offering field-proven insights into spectral interpretation, experimental design, and data validation. We will explore the causal relationships between molecular structure and spectral features, empowering you to confidently verify the outcomes of your esterification reactions.

The Spectral Signature of the Parent Acid: 3,3-Dimethylhexanedioic Acid

3,3-Dimethylhexanedioic acid is an aliphatic dicarboxylic acid. Its structure is defined by two key functional groups: the carboxyl groups (-COOH) at each end of the carbon chain. These groups dominate the molecule's infrared spectrum, producing two highly characteristic and easily identifiable absorption bands.

  • The O-H Stretch: The hydrogen bonding between carboxylic acid molecules causes the hydroxyl (O-H) stretching vibration to appear as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹ .[2] This broadness is the hallmark of a carboxylic acid and is one of the first features to look for in the spectrum.

  • The C=O Stretch: The carbonyl (C=O) stretching vibration of a saturated aliphatic carboxylic acid gives rise to a strong, sharp peak typically found between 1725-1680 cm⁻¹ .[2][3] This peak's position can be influenced by the degree of hydrogen bonding.

The Transformation: Fischer Esterification

The conversion of 3,3-dimethylhexanedioic acid to its diester form, such as Diethyl 3,3-dimethylhexanedioate, is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid.[4] The reaction proceeds via a condensation mechanism where water is eliminated.[4]

The overall transformation can be visualized as follows:

Esterification_Workflow Reactants 3,3-Dimethylhexanedioic Acid + Ethanol (excess) Process Heat / Reflux Reactants->Process Add Catalyst H₂SO₄ (catalyst) Catalyst->Process Catalyze Products Diethyl 3,3-dimethylhexanedioate + Water Process->Products Yields Analysis FTIR Spectroscopy Products->Analysis Analyze FTIR_Comparison_Logic cluster_acid 3,3-Dimethylhexanedioic Acid cluster_ester Diethyl 3,3-dimethylhexanedioate Acid -COOH Group O-H Stretch (3300-2500 cm⁻¹ broad) C=O Stretch (1725-1680 cm⁻¹ sharp) Transformation Esterification Reaction Acid->Transformation Ester -COOR Group C=O Stretch (1750-1735 cm⁻¹ sharp) C-O-C Stretches (1300-1000 cm⁻¹ two strong) Transformation->Ester

Caption: Logical relationship between functional groups and key FTIR absorptions for the acid and its ester.

Direct Spectral Comparison: Acid vs. Ester

The most effective way to validate the esterification is through a direct comparison of the key spectral bands. The following table summarizes the expected changes, providing a clear checklist for reaction monitoring.

Functional Group Vibration3,3-Dimethylhexanedioic Acid (Reactant)Diethyl 3,3-dimethylhexanedioate (Product)Rationale for Change
O-H Stretch Strong, very broad peak at ~3300-2500 cm⁻¹Absent Consumption of the carboxylic acid's -OH group. [3][5]
C=O Stretch Strong, sharp peak at ~1725-1680 cm⁻¹Strong, sharp peak at ~1750-1735 cm⁻¹Change in the electronic environment of the carbonyl group. [3][6]
C-O Stretch One band present within the broad O-H envelopeTwo new, strong peaks at ~1300-1000 cm⁻¹Formation of the new C-O-C ester linkage. [7][8]

Experimental Protocols

To ensure reproducible and high-quality data, standardized protocols for both the synthesis and analysis are essential.

Protocol 1: Synthesis of Diethyl 3,3-dimethylhexanedioate

This is a general protocol and should be adapted based on specific laboratory safety standards and equipment.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethylhexanedioic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-4% of the acid's mass).

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by taking small aliquots over time for FTIR analysis. A typical reaction time is 2-4 hours.

  • Workup: After cooling to room temperature, neutralize the catalyst with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude diester product. Further purification can be achieved by vacuum distillation.

Protocol 2: FTIR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or solid samples with minimal preparation. [5]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the sample (1-2 drops of liquid or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Initiate the scan. For robust data, use a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-add 16 to 32 scans to improve the signal-to-noise ratio. [5]5. Data Analysis & Cleaning: Analyze the resulting spectrum, identifying the key absorption bands. After measurement, thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination. [5] By comparing the spectrum of the final product to the starting material, a clear and definitive conclusion about the success of the esterification can be drawn. An incomplete reaction would show a diminished but still present broad O-H peak, alongside the C=O peaks for both the remaining acid and the newly formed ester.

References

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • FTIR-ATR spectroscopy of dicarboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Dutta, S., et al. (2009). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. Energy & Fuels, 23(7), 3687-3692. ACS Publications. Retrieved from [Link]

  • How can I distinguish Ester bond from -COOH in FT-IR? (2019). ResearchGate. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Retrieved from [Link]

  • FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol. (n.d.). Analytical Methods, Royal Society of Chemistry. Retrieved from [Link]

  • An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions. (2001). Physical Chemistry Chemical Physics, 4(2), 398-403. Royal Society of Chemistry. Retrieved from [Link]

  • Adsorption of Dicarboxylic Acids by Clay Minerals as Examined by in Situ ATR-FTIR and ex Situ DRIFT. (2007). Langmuir, 23(13), 7168-7175. ACS Publications. Retrieved from [Link]

  • Difference Fourier Transform Infrared Evidence for Ester Bonds Linking the Heme Group in Myeloperoxidase, Lactoperoxidase, and Eosinophil Peroxidase. (1999). Journal of the American Chemical Society, 121(48), 11231-11232. ACS Publications. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

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Validation

comparative study of branched versus linear hexanedioic acids in material science

An In-Depth Comparative Analysis for Material Science Professionals A Comparative Guide to Branched vs. Linear Hexanedioic Acids in Material Science This guide offers a detailed comparative study of linear and branched i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Material Science Professionals

A Comparative Guide to Branched vs. Linear Hexanedioic Acids in Material Science

This guide offers a detailed comparative study of linear and branched isomers of hexanedioic acid, providing researchers, scientists, and drug development professionals with the foundational knowledge, experimental data, and procedural insights required to select the appropriate monomer for specific material applications. We will explore the fundamental structural differences and their cascading effects on polymer properties, supported by established experimental protocols.

Introduction: The Significance of Diacid Isomerism

Hexanedioic acid, commonly known as adipic acid, is a cornerstone dicarboxylic acid in the polymer industry, serving as a critical monomer for producing polyamides like Nylon-6,6, as well as polyesters and polyurethanes.[1][2] Its linear six-carbon backbone imparts a high degree of symmetry, which is crucial for the properties of these materials. However, the introduction of alkyl branches onto this backbone creates isomers with distinct three-dimensional structures. These structural alterations, while seemingly minor, profoundly disrupt intermolecular forces and chain packing, leading to significant changes in the macroscopic properties of the resulting polymers. This guide will dissect these differences, explaining the causal relationships between molecular structure and material performance.

Molecular Structure: Linear vs. Branched Architectures

The fundamental difference lies in the arrangement of carbon atoms. Linear hexanedioic acid (adipic acid) possesses an unbranched chain of four methylene groups between two carboxylic acid functionalities.[3][4] In contrast, branched isomers, such as 3-methyladipic acid, feature an alkyl group (in this case, methyl) attached to the main carbon backbone. This seemingly simple substitution breaks the molecular symmetry and introduces steric hindrance.

cluster_linear Linear Hexanedioic Acid (Adipic Acid) cluster_branched Branched Hexanedioic Acid (3-Methyladipic Acid) l_struct HOOC—(CH₂)₄—COOH b_struct      CH₃       | HOOC—CH₂—CH—CH₂—CH₂—COOH

Caption: Molecular structures of linear and a representative branched hexanedioic acid.

The Impact of Branching on Polymer Properties

The introduction of a branch on the monomer backbone has a cascading effect on the final polymer's characteristics. Branching disrupts the ability of polymer chains to pack together in an orderly fashion, which is the primary driver for the observed changes in material properties.[5][6]

Crystallinity, Melting Point (Tm), and Glass Transition Temperature (Tg)

Linear polymers, due to their regular structure, can align closely, forming crystalline domains.[7] These regions require significant thermal energy to disrupt, resulting in higher melting points and tensile strengths.[5] In contrast, the side branches on branched polymers act like defects, preventing efficient chain packing and inhibiting crystallization.[8] This leads to a more amorphous structure with lower density, a reduced melting point, and often, lower tensile strength.[6]

The effect on the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid to a rubbery state, is more complex. While the branches disrupt packing and increase free volume (which tends to lower Tg), they also decrease the mobility of polymer segments (which tends to raise Tg).[8] The net effect depends on the specific polymer system and the nature of the branching. However, studies often show that the use of branched or secondary monomers can lead to polymers with higher glass transition temperatures compared to their linear primary equivalents.[9]

Mechanical and Rheological Properties

The degree of branching is a critical parameter that determines a wide range of mechanical and end-use properties.[8]

  • Flexibility and Hardness: Polymers with a high degree of branching are often more flexible because the disrupted chain arrangement allows for more freedom of movement.[5] Conversely, the close packing in linear polymers leads to greater rigidity.[5] In polyurethane coatings, for example, incorporating a flexible linear diacid like adipic acid can help maintain flexibility, while using a higher proportion of multifunctional (branched) polyols increases crosslinking density, enhancing hardness.[10]

  • Tensile Strength: As branching hinders the formation of strong intermolecular bonds that result from close chain alignment, branched polymers generally exhibit lower tensile strength compared to their linear counterparts.[6]

  • Viscosity: In solution or as a melt, the more compact and symmetrical conformations of branched polymers can lead to lower viscosity compared to linear polymers of the same molecular weight. This can be a significant advantage in processing.[8]

Comparative Data Summary

The table below summarizes the expected qualitative impact of branching on key polymer properties, based on established principles in polymer chemistry.

PropertyLinear Hexanedioic Acid-Based PolymersBranched Hexanedioic Acid-Based PolymersRationale
Crystallinity HigherLowerBranches disrupt the regular packing of polymer chains.[6][8]
Melting Point (Tm) HigherLowerMore energy is required to break the intermolecular forces in well-packed chains.[5]
Density HigherLowerChains in branched polymers are further apart, resulting in a less dense structure.[6]
Tensile Strength HigherLowerWeaker intermolecular bonds in branched polymers require less energy to break.[6]
Flexibility Lower (more rigid)HigherDisrupted chain arrangement allows for greater freedom of movement.[5]
Solubility LowerHigherThe less-ordered structure of branched polymers allows solvent molecules to penetrate more easily.[8]

Experimental Evaluation Protocols

To quantify the differences between polymers synthesized with linear versus branched diacids, a series of standardized characterization techniques are employed. The validity of these comparisons relies on consistent and reproducible experimental methodologies.

General Polymerization Workflow

A typical process involves synthesizing the polymer and then subjecting it to a battery of tests to determine its properties. This workflow ensures that the materials are compared under identical conditions.

cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization monomers Select Monomers (e.g., Diacid + Diol) polymerization Polycondensation Reaction (e.g., Transesterification) monomers->polymerization purification Purify Polymer (Precipitation) polymerization->purification thermal Thermal Analysis (DSC, TGA) purification->thermal mechanical Mechanical Testing (UTM) purification->mechanical molecular Molecular Analysis (GPC, NMR, FTIR) purification->molecular

Caption: A generalized workflow for polymer synthesis and subsequent characterization.

Protocol: Thermal Analysis via DSC and TGA

Thermal analysis is crucial for determining the operational temperature range of a polymer.[11][12]

A. Differential Scanning Calorimetry (DSC) for Tg and Tm

  • Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13]

  • Methodology:

    • Accurately weigh 5-10 mg of the polymer sample into a hermetic aluminum DSC pan.

    • Place the pan into the DSC instrument, using an empty pan as a reference.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.[14] This first scan erases the polymer's prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.

    • Heat the sample a second time at the same controlled rate (e.g., 10°C/min). The Tg, Tc, and Tm are determined from this second heating curve.[14]

  • Causality: The heat flow into the sample changes during thermal transitions. The Tg is observed as a step change in the heat capacity, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

B. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the temperature at which the polymer begins to decompose.[15]

  • Methodology:

    • Place a small, accurately weighed sample (approx. 10-15 mg) into a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 700°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).[14]

    • Continuously monitor the sample's mass as a function of temperature. The onset of mass loss indicates the beginning of thermal degradation.

  • Causality: As the polymer is heated, it eventually reaches a temperature where chemical bonds break, leading to the formation of volatile byproducts and a corresponding decrease in mass.

Protocol: Mechanical Property Analysis via UTM

A. Tensile Strength Testing

  • Objective: To measure key mechanical properties such as tensile strength, elongation at break, and Young's modulus.

  • Methodology (conforming to ASTM D412 standards):

    • Prepare dumbbell-shaped specimens from a cast film or molded sample of the polymer.[14]

    • Measure the precise dimensions (thickness and width) of the specimen's gauge section.

    • Mount the specimen into the grips of a Universal Testing Machine (UTM).

    • Apply a tensile load at a constant cross-head speed (e.g., 200 mm/min) until the specimen fractures.[14]

    • Record the force applied and the corresponding elongation throughout the test.

  • Causality: The resulting stress-strain curve reveals the material's response to deformation. The maximum stress reached is the tensile strength, and the strain at which it breaks is the elongation at break. These values are directly related to the intermolecular forces and chain entanglement within the polymer.

Conclusion: Designing Materials with Purpose

The choice between a linear and a branched hexanedioic acid is a critical design decision in material science. Linear adipic acid is the monomer of choice for applications demanding high strength, rigidity, and thermal stability, such as in industrial fibers and engineering plastics, due to its ability to form highly ordered, crystalline polymer structures.[16]

Conversely, branched isomers are ideal for applications where flexibility, solubility, and lower processing temperatures are desired. By disrupting crystalline packing, branched diacids can be used to create softer, more pliable materials, enhance the performance of coatings, or act as effective plasticizers.[8][10] Understanding the fundamental relationship between monomer branching and macroscopic properties empowers scientists to rationally design and synthesize polymers with precisely tailored characteristics for their target applications.

cluster_linear Linear Monomer cluster_branched Branched Monomer L_Chains Ordered Chain Packing L_Props High Crystallinity High Tm High Tensile Strength L_Chains->L_Props B_Chains Disordered Chain Packing B_Props Low Crystallinity Low Tm Increased Flexibility B_Chains->B_Props

Sources

Safety & Regulatory Compliance

Safety

Mastering the Final Step: A Guide to the Safe Disposal of 3,3-Dimethylhexanedioic Acid

The foundational principle of chemical disposal is a thorough understanding of the substance's potential hazards. Dicarboxylic acids, as a class, are known to be potential skin and eye irritants.

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Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle of chemical disposal is a thorough understanding of the substance's potential hazards. Dicarboxylic acids, as a class, are known to be potential skin and eye irritants. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Essential Safety and Handling Protocols

Before initiating any disposal procedure, the following safety measures are mandatory:

  • Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (nitrile is a suitable option), safety goggles, a flame-retardant lab coat, and closed-toe shoes.[2]

  • Ventilation: All operations involving 3,3-Dimethylhexanedioic acid waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.[3]

  • Spill Management: In the event of a spill, the area should be secured. For small solid spills, carefully sweep up the material and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, and then collect the contaminated material into a sealed container for hazardous waste disposal.[1]

Step-by-Step Disposal Protocol

The appropriate disposal method for 3,3-Dimethylhexanedioic acid is contingent on its physical state (solid or in solution) and the quantity of the waste.

For Small Quantities of Aqueous Solutions (<100 mL, <5% concentration)

For dilute aqueous solutions, in-laboratory neutralization can be a safe and effective disposal method.[1][4]

  • Dilution: Slowly add the acidic solution to a larger volume of cold water (a 1:10 ratio is recommended) in a suitable container (e.g., a large beaker). This mitigates any potential exothermic reaction.

  • Neutralization: While stirring the diluted solution, slowly add a weak base, such as a saturated sodium bicarbonate solution or a 5-10% sodium hydroxide solution.[5]

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Final pH Adjustment: Continue the addition of the base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[1]

  • Drain Disposal: Once neutralized, the solution can be safely poured down the sanitary sewer drain with a copious amount of running water (at least a 20-fold excess).[1][4]

For Solid Waste, Concentrated Solutions, and Large Quantities

Attempting to neutralize large volumes or concentrated forms of acidic waste in the lab can be hazardous due to the potential for a significant exothermic reaction. Therefore, these waste streams must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect the solid 3,3-Dimethylhexanedioic acid or its concentrated solutions in a designated, properly labeled, and chemically compatible hazardous waste container.[2] The container should have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3,3-Dimethylhexanedioic acid," and the approximate quantity.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong bases and oxidizing agents, until collection.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,3-Dimethylhexanedioic acid.

DisposalWorkflow Disposal Decision Workflow for 3,3-Dimethylhexanedioic Acid start Start: 3,3-Dimethylhexanedioic Acid Waste check_form Is the waste a dilute aqueous solution (<100 mL and <5%)? start->check_form neutralize Neutralize with weak base to pH 6-8 check_form->neutralize Yes collect_waste Collect in a labeled hazardous waste container check_form->collect_waste No (Solid, Concentrated, or Large Volume) drain_disposal Dispose down sanitary sewer with copious water neutralize->drain_disposal end End of Disposal Process drain_disposal->end ehs_disposal Arrange for professional disposal via EHS collect_waste->ehs_disposal ehs_disposal->end

Caption: Decision workflow for the safe disposal of 3,3-Dimethylhexanedioic acid.

Summary of Disposal Procedures

Waste TypeProcedureKey Safety Considerations
Small Quantities of Dilute Aqueous Solution Dilute, neutralize with a weak base to pH 6-8, and dispose of down the sanitary sewer with copious amounts of water.Perform in a fume hood; monitor for heat generation during neutralization.
Solid Waste Collect in a labeled hazardous waste container for professional disposal.Avoid creating dust; handle with appropriate PPE.
Concentrated Solutions Collect in a labeled hazardous waste container for professional disposal.Handle in a fume hood; do not attempt to neutralize in the lab.
Large Quantities (>100mL) Collect in a labeled hazardous waste container for professional disposal.Ensure the container is compatible and properly sealed.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 3,3-Dimethylhexanedioic acid, upholding the principles of laboratory safety and stewardship. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • MDPI. (2021, December 20). Four- and Five-Carbon Dicarboxylic Acids Present in Secondary Organic Aerosol Produced from Anthropogenic and Biogenic Volatile Organic Compounds. Retrieved from [Link]

  • PubMed. (2002, August 1). Degradation of dicarboxylic acids (C2-C9) upon liquid-phase reactions with O3 and its atmospheric implications. Retrieved from [Link]

  • ACS Publications. (2002, July 4). Degradation of Dicarboxylic Acids (C2−C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric Implications. Retrieved from [Link]

  • University of Florida. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • 3M. (2024, September 19). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetonedicarboxylic acid. Retrieved from [Link]

  • Copernicus Publications. (2023, November 24). Investigation on the sources and formation processes of dicarboxylic acids and related species in urban aerosol. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Science of the Total Environment. (n.d.). Summertime atmospheric dicarboxylic acids and related SOA in the background region of Yangtze River Delta, China. Retrieved from [Link]

  • Kao Chemicals. (2021, January 7). Material Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

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Handling

Personal protective equipment for handling 3,3-Dimethylhexanedioic acid

Comprehensive Safety and Operational Guide for Handling 3,3-Dimethylhexanedioic Acid As drug development and advanced polymer synthesis scale, the precise handling of aliphatic dicarboxylic acids like 3,3-Dimethylhexaned...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3,3-Dimethylhexanedioic Acid

As drug development and advanced polymer synthesis scale, the precise handling of aliphatic dicarboxylic acids like 3,3-Dimethylhexanedioic acid (CAS: 16838-81-6) becomes a critical operational vector. While it is a stable solid at room temperature, improper handling of this compound introduces severe ocular hazards, respiratory sensitization, and latent dust explosion risks.

This guide provides researchers and application scientists with a causality-driven, step-by-step protocol for the safe handling, processing, and disposal of 3,3-Dimethylhexanedioic acid.

Mechanistic Hazard Profile & Causality

To build a self-validating safety culture, laboratory personnel must understand the why behind the hazards:

  • Ocular Toxicity (H318/H319): As a dicarboxylic acid, introduction to the aqueous, poorly buffered environment of the human eye causes a rapid, localized drop in pH. This acid hydrolysis leads to immediate protein denaturation and potentially irreversible corneal damage[1].

  • Particulate & Dust Explosion Risks: Organic powders analogous to adipic acid derivatives are capable of forming explosive dust-air mixtures. They typically fall into Dust Explosion Class ST 2 (Kst-value 200–300 bar·m/s)[2]. Electrostatic discharge during weighing or transfer can act as a sufficient ignition source.

  • Aquatic Toxicity (H402): The compound is acutely harmful to aquatic life, strictly prohibiting conventional drain disposal[2].

Core Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The following PPE matrix is specifically engineered to counter the physicochemical properties of 3,3-Dimethylhexanedioic acid.

PPE CategoryRecommended SpecificationRegulatory StandardMechanistic Justification
Eye Protection Non-vented chemical safety goggles or full-face shieldEN 166 / OSHA 29 CFR 1910.133Prevents fine dust ingress and protects against severe corneal damage from accidental aerosolization.
Hand Protection Nitrile rubber gloves (Min. 0.11 mm thickness)EN 374Aliphatic dicarboxylic acids do not readily permeate nitrile, providing an effective barrier against dermal irritation[3].
Respiratory N95, P2, or P100 particulate respiratorEN 143 / NIOSHRequired if handling outside Local Exhaust Ventilation (LEV) to prevent inhalation of irritating dust[2].
Body Protection Flame-resistant (FR) lab coat, anti-static footwearNFPA 2112Mitigates static buildup (preventing dust ignition) and protects against chemical spills[2][4].

Step-by-Step Operational Protocol

Self-Validating System: Each phase includes a verification check to ensure the protocol is actively protecting the operator.

Phase 1: Preparation and Dispensing
  • Environmental Verification: Ensure the laboratory relative humidity is above 40% to naturally dissipate static electricity.

    • Validation: Test flush the nearest eyewash station for 10 seconds to ensure unobstructed flow and clear water.

  • PPE Donning: Equip EN 374 nitrile gloves, FR lab coat, and EN 166 safety goggles.

    • Validation: Perform a tactile check of glove integrity; ensure goggles form a complete, gapless seal around the eyes.

  • Weighing Operations: Transfer the chemical container to a Local Exhaust Ventilation (LEV) system or a dedicated powder-weighing hood.

  • Anti-Static Handling: Use grounded, anti-static spatulas (e.g., stainless steel or conductive polymer) to dispense the powder.

    • Causality: Friction from standard plastic spatulas generates static electricity, which can ignite suspended organic dust[4].

Phase 2: Reaction Setup and Processing
  • Transfer Logistics: Seal the weighing vessel (e.g., using a secure cap or Parafilm) before transferring it from the balance to the primary reaction fume hood to prevent transit spills.

  • Atmospheric Control: If the protocol requires heating the 3,3-Dimethylhexanedioic acid above its melting point, purge the reaction vessel with an inert gas (Nitrogen or Argon).

    • Causality: Thermal decomposition in the presence of oxygen yields toxic carbon monoxide and carbon dioxide gases[1][2].

  • Addition: Add the solid slowly to the solvent vortex to prevent aerosolization and sudden exotherms.

Emergency Response and Spill Containment

  • Ocular Exposure: Immediately flush eyes with copious amounts of water for a minimum of 15 minutes, forcibly holding eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention[1][2].

  • Solid Spills (Dry): Do NOT use compressed air or dry sweeping, which aerosolizes the dust and creates an explosion hazard. Use a HEPA-filtered vacuum approved for combustible dusts, or gently cover the spill with damp absorbent pads to suppress dust, then sweep mechanically[2][3].

Waste Disposal & Environmental Logistics

  • Solid Waste Segregation: Collect all unreacted solid waste and contaminated consumables (weighing boats, gloves, paper towels) in a clearly labeled, sealable High-Density Polyethylene (HDPE) or glass container[2].

  • Aqueous Waste: Any aqueous washings containing the acid must be collected in dedicated acidic aqueous waste carboys. Do not empty into drains, as it poses acute toxicity to aquatic ecosystems[2][4].

  • Final Disposal: Transfer sealed containers to the facility's hazardous waste collection point for professional incineration.

Operational Workflow Diagram

G Storage Chemical Storage CAS: 16838-81-6 PPE Don Core PPE (EN 374 Gloves, EN 166 Goggles) Storage->PPE Hood Transfer to LEV / Fume Hood (Anti-Static Tools) PPE->Hood Spill Spill Event Detected? Hood->Spill Clean Damp Absorbent Sweep (Avoid Dust Formation) Spill->Clean Yes Process Chemical Processing (Inert N2/Ar Purge) Spill->Process No Waste Waste Segregation (No Drain Disposal) Clean->Waste Process->Waste Disposal Hazardous Waste Facility (HDPE Containers) Waste->Disposal

Safe handling and disposal workflow for 3,3-Dimethylhexanedioic acid.

References

  • SAFETY DATA SHEET - Fisher Scientific (Adipic Acid). Fisher Scientific.
  • Adipic Acid - Safety data sheet. BASF.
  • Adipic acid SDS, 124-04-9 Safety Data Sheets. ECHEMI.
  • Adipic acid Safety Data Sheet. PENTA Chemicals.
  • Safety Data Sheet: Adipic acid. Carl ROTH.
  • 3,3-DIMETHYLHEXANEDIOIC ACID. Sigma-Aldrich.

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